Neral
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2Z)-3,7-dimethylocta-2,6-dienal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5,7-8H,4,6H2,1-3H3/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEVQBCEXWBHNA-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\C=O)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60881216 | |
| Record name | (2Z)-3,7-dimethylocta-2,6-dienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid | |
| Record name | 2,6-Octadienal, 3,7-dimethyl-, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | cis-Citral | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035092 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
228.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | cis-Citral | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035092 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
106-26-3 | |
| Record name | Neral | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neral | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Octadienal, 3,7-dimethyl-, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2Z)-3,7-dimethylocta-2,6-dienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-3,7-dimethylocta-2,6-dienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NERAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M466BQL1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | cis-Citral | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035092 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Neral: A Technical Guide to Chemical Structure, Properties, and Biological Activity
Abstract: Neral, also known as citral B, is the (Z)-isomer of the monoterpene aldehyde citral. It is a key aromatic compound found in the essential oils of various plants, most notably lemongrass, and is widely utilized in the flavor, fragrance, and pharmaceutical industries. This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, common experimental methodologies, and its mechanism of action in biological systems. It is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Chemical Structure and Stereochemistry
This compound is an acyclic monoterpenoid aldehyde. Its chemical structure is defined by a 3,7-dimethylocta-2,6-dienal backbone. The defining characteristic of this compound is the stereochemistry around the C2=C3 double bond, which adopts the cis or (Z)-configuration. This distinguishes it from its geometric isomer, geranial (or citral A), which has a trans or (E)-configuration. The mixture of these two isomers is collectively known as citral.
-
IUPAC Name: (2Z)-3,7-dimethylocta-2,6-dienal
-
Molecular Formula: C₁₀H₁₆O
-
CAS Number: 106-26-3
The (Z)-configuration of the double bond near the aldehyde group significantly influences the molecule's spatial arrangement and its interaction with biological receptors and enzyme active sites, leading to distinct sensory and biological properties compared to geranial.
Caption: Geometric isomerism of Citral into this compound and Geranial.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a strong, lemon-like odor. Its properties are summarized in the table below. It is largely insoluble in water but soluble in organic solvents such as ethanol, diethyl ether, and oils.
| Property | Value |
| Molecular Weight | 152.23 g/mol |
| Appearance | Pale yellow liquid |
| Odor | Strong, lemon-like |
| Boiling Point | 229 °C (444 °F; 502 K) |
| Density | 0.887 g/cm³ |
| Solubility in Water | Insoluble |
| Solubility in Organic | Soluble in ethanol, diethyl ether |
| Refractive Index | 1.486 - 1.490 |
| Vapor Pressure | 0.04 mmHg at 25 °C |
Experimental Protocols
Extraction of this compound from Plant Material (Lemongrass)
This compound, as a component of citral, is commonly extracted from Cymbopogon (lemongrass) species via steam distillation.
Objective: To isolate essential oil rich in this compound and geranial from fresh lemongrass leaves.
Methodology:
-
Preparation: Fresh lemongrass leaves (approx. 500 g) are washed and coarsely chopped to increase surface area.
-
Apparatus Setup: A Clevenger-type apparatus is assembled with a 5L round-bottom flask, a heating mantle, a condenser, and a collection burette.
-
Distillation: The chopped leaves are placed in the flask and fully submerged in distilled water (approx. 3L). The mixture is heated to boiling.
-
Extraction: As steam passes through the plant material, it volatilizes the essential oils. The vapor mixture of oil and water then travels to the condenser.
-
Condensation & Separation: The condenser, cooled with circulating water, liquefies the vapor. The condensate drips into the collection burette, where the less dense essential oil (yellow) spontaneously separates and forms a layer above the water (hydrosol).
-
Collection: The distillation is continued for 3-4 hours until no more oil is collected. The separated oil fraction, which is a mixture of this compound and geranial, is carefully collected and dried over anhydrous sodium sulfate.
-
Storage: The final oil is stored in a sealed, dark glass vial at 4°C to prevent degradation.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify this compound and geranial within the extracted essential oil.
Methodology:
-
Sample Preparation: A 1 µL aliquot of the extracted essential oil is diluted 1:100 in a suitable solvent like hexane or dichloromethane.
-
GC-MS System: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is coupled to a mass spectrometer.
-
Injection: 1 µL of the diluted sample is injected into the GC inlet, typically set to 250°C with a split ratio (e.g., 50:1). Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Chromatographic Separation: The oven temperature is programmed to separate components based on their boiling points and column affinity. A typical program starts at 60°C, holds for 2 minutes, then ramps up to 240°C at a rate of 3°C/min.
-
Mass Spectrometry: As components elute from the column, they enter the mass spectrometer. The ion source is set to 70 eV (electron ionization). A mass scan range of m/z 40-500 is used.
-
Identification: this compound and geranial are identified by comparing their retention times and mass spectra to those of authenticated reference standards and by matching their fragmentation patterns with spectral libraries (e.g., NIST, Wiley). This compound typically elutes just before geranial.
-
Quantification: The relative percentage of each isomer is determined by integrating the area under its corresponding peak in the total ion chromatogram.
Caption: Workflow for extraction and GC-MS analysis of this compound.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, including significant anti-inflammatory, antioxidant, and antimicrobial properties. Its anti-inflammatory effects are of particular interest in drug development and are mediated through the modulation of key cellular signaling pathways.
One of the primary mechanisms for this compound's anti-inflammatory action is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a master regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals (e.g., Lipopolysaccharide, LPS), a cascade is initiated that leads to NF-κB's translocation into the nucleus, where it induces the transcription of pro-inflammatory genes.
This compound has been shown to inhibit this process. By preventing the activation and nuclear translocation of NF-κB, it effectively downregulates the expression of downstream targets such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), two key enzymes responsible for mediating the inflammatory response.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Neral CAS number and molecular weight
An In-depth Technical Guide to Neral: Physicochemical Properties, Biological Activity, and Experimental Protocols
This technical guide provides a comprehensive overview of this compound, the cis-isomer of citral, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, explores its significant biological activities, and provides detailed experimental protocols for its study.
Physicochemical Properties of this compound
This compound, also known as β-citral, is an acyclic monoterpene aldehyde. It is one of the two geometric isomers of citral, the other being geranial (trans-citral). Citral itself is the major component of lemongrass oil and is found in the oils of various other plants.
| Property | Value | Reference |
| IUPAC Name | (Z)-3,7-Dimethylocta-2,6-dienal | |
| Synonyms | cis-Citral, β-Citral | |
| CAS Number | 106-26-3 | |
| Molecular Formula | C₁₀H₁₆O | |
| Molecular Weight | 152.24 g/mol | |
| Appearance | Pale yellow liquid | |
| Odor | Strong lemon-like |
Core Biological Activities and Signaling Pathways
This compound, as a major constituent of citral, exhibits a range of biological activities with therapeutic potential. The primary mechanisms of action involve the modulation of key signaling pathways implicated in inflammation, cancer, and oxidative stress.
Anti-inflammatory Activity
Citral has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the suppression of the NF-κB and MAPK signaling pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Citral has been demonstrated to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.
Natural Prolificacy: Key Botanical Sources of Neral
[2] {'snippet': 'Neral is a natural product found in Cymbopogon citratus, Aloysia citrodora, and other organisms with data available. ... This compound has been used in trials studying the treatment of Skin Diseases. It is a monoterpene aldehyde and the (Z)-isomer of citral.', 'title': 'this compound', 'url': '--INVALID-LINK-- {'snippet': 'Citral, a mixture of geranial (trans-citral, citral A) and this compound (cis-citral, citral B), is the main component (about 65–85%) of lemongrass oil, which is one of the most important essential oils. Lemongrass oil is obtained from Cymbopogon citratus and Cymbopogon flexuosus.', 'title': 'Citral - an overview | ScienceDirect Topics', 'url': '--INVALID-LINK-- {'snippet': 'The highest concentrations of this compound were found in the essential oils of Cymbopogon citratus (34.5%), Aloysia citrodora (30.5%), and Melissa officinalis (28.4%). Other notable sources include Litsea cubeba, Backhousia citriodora, and Citrus aurantium.', 'title': 'Essential Oils with High this compound Content - PubMed', 'url': '--INVALID-LINK-- {'snippet': 'this compound is a key component of the alarm pheromone in several species of ants, including the common black ant (Lasius niger) and the Argentine ant (Linepithema humile). It is also found in the mandibular glands of some bee species.', 'title': 'this compound as a Pheromone in Social Insects - Journal of Chemical Ecology', 'url': '--INVALID-LINK-- {'snippet': 'this compound is the (Z)-isomer of citral. It has a role as a volatile oil component, a plant metabolite, an antibacterial agent and an insect repellent. It is a monoterpene aldehyde and a 3,7-dimethylocta-2,6-dienal.', 'title': 'this compound (CHEBI:25492) - EBI', 'url': '--INVALID-LINK-- {'snippet': "Citral is a key component of several citrus oils, including lemon, lime, and orange. It is also found in the essential oils of lemongrass, lemon myrtle, and lemon verbena. The main natural sources of citral are lemongrass oil (from Cymbopogon citratus and C. flexuosus) and Litsea cubeba oil. Other plants that contain significant amounts of citral include lemon myrtle (Backhousia citriodora) and lemon verbena (Aloysia citrodora).", 'title': 'Citral - Wikipedia', 'url': '--INVALID-LINK-- {'snippet': 'this compound is a monoterpenoid that is the cis-isomer of citral. It is found in many essential oils, including lemongrass, lemon, and orange. This compound has a strong lemon scent and is used in perfumery and as a flavoring agent. It also has antimicrobial and insecticidal properties.', 'title': 'this compound - an overview | ScienceDirect Topics', 'url': '--INVALID-LINK-- {'snippet': 'The content of citral (geranial + this compound) in lemongrass essential oil can vary depending on the species, growing conditions, and distillation method. However, it is typically in the range of 65-85%. The ratio of geranial to this compound can also vary, but it is usually around 1.5:1.', 'title': 'Composition of Lemongrass Essential Oil - Taylor & Francis Online', 'url': '--INVALID-LINK-- {'snippet': 'this compound is a natural compound found in a variety of plants, including those of the Cymbopogon genus (lemongrasses), Aloysia citrodora (lemon verbena), and Melissa officinalis (lemon balm). It is a component of the essential oils of these plants and contributes to their characteristic citrus scent.', 'title': 'Biosynthesis of Monoterpenes in Plants - Annual Review of Plant Biology', 'url': '--INVALID-LINK-- {'snippet': 'The essential oil of lemon balm (Melissa officinalis) contains a significant amount of this compound, typically ranging from 20-40% of the total oil. The exact percentage can be influenced by factors such as the time of harvest and the specific cultivar.', 'title': 'Chemical Composition of Melissa officinalis Essential Oil - PubMed', 'url': '--INVALID-LINK-- {'snippet': 'this compound is a monoterpene aldehyde, and the Z-isomer of citral. Geranial is the E-isomer. This compound and geranial are collectively known as citral. Citral is found in the oils of several plants, including lemon myrtle (90-98%), Litsea cubeba (70-85%), lemongrass (65-85%), lemon tea-tree (70-80%), and Melissa officinalis (lemon balm) (10-30%).', 'title': 'Citral - an overview | ScienceDirect Topics', 'url': '--INVALID-LINK-- {'snippet': 'The essential oil of Litsea cubeba, also known as May Chang, is a rich source of citral, with a content of up to 85%. The oil is primarily composed of geranial and this compound.', 'title': 'Litsea cubeba - an overview | ScienceDirect Topics', 'url': '--INVALID-LINK-- {'snippet': 'The Australian native lemon myrtle (Backhousia citriodora) is an exceptionally rich source of citral, with the essential oil containing up to 98% of this compound. The this compound content is typically in the range of 30-40%.', 'title': 'Backhousia citriodora (Lemon Myrtle) - A Review - PubMed', 'url': '--INVALID-LINK-- {'snippet': 'The biosynthesis of this compound in plants occurs through the methylerythritol phosphate (MEP) pathway. This pathway produces the precursor molecules isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then converted to geranyl pyrophosphate (GPP). A series of enzymatic reactions then transform GPP into this compound.', 'title': 'Monoterpene Biosynthesis in Plants - ScienceDirect', 'url': '--INVALID-LINK-- {'snippet': 'this compound is a volatile organic compound that plays a role in plant defense against herbivores and pathogens. It can also act as an attractant for pollinators.', 'title': 'The Role of Terpenoids in Plant-Insect Interactions - Springer', 'url': '--INVALID-LINK-- {'snippet': 'this compound is a component of the pheromones of several insect species. For example, it is a major component of the alarm pheromone of the ant Lasius fuliginosus. It is also found in the mandibular glands of some bees.', 'title': 'Insect Pheromones and Their Use in Pest Management - CABI', 'url': '--INVALID-LINK-- {'snippet': 'The fungus-growing ant, Myrmica schnecki, uses this compound as a component of its alarm pheromone. The this compound is produced in the mandibular glands of the ants.', 'title': 'Chemical Composition of the Mandibular Gland Secretion of the Ant Myrmica schnecki - Journal of Chemical Ecology', 'url': '--INVALID-LINK-- {'snippet': 'The biosynthesis of this compound and other monoterpenes can be engineered in microorganisms such as Escherichia coli and Saccharomyces cerevisiae. This involves introducing the relevant plant genes into the microbes, which can then produce the desired compounds through fermentation.', 'title': 'Metabolic Engineering of Microorganisms for the Production of Terpenoids - Nature Reviews Microbiology', 'url': '--INVALID-LINK-- {'snippet': 'The production of citral (a mixture of geranial and this compound) has been successfully demonstrated in engineered E. coli. The researchers introduced a heterologous mevalonate pathway and a geraniol synthase gene, which resulted in the production of geraniol. A subsequent oxidation step was then used to convert the geraniol to citral.', 'title': 'Microbial Production of Citral - Applied and Environmental Microbiology', 'url': '--INVALID-LINK-- {'snippet': 'this compound is the Z-isomer of citral, a monoterpene aldehyde. It is found in the essential oils of many plants, including lemongrass, lemon myrtle, and litsea cubeba. This compound has a characteristic lemon-like odor and is used in the fragrance and flavor industries. It also has biological activities, including antimicrobial and anti-inflammatory properties.', 'title': 'this compound - PubChem', 'url': '--INVALID-LINK-- {'snippet': 'The essential oil of Cymbopogon citratus (lemongrass) is a major commercial source of citral, which is a mixture of geranial and this compound. The oil is typically obtained by steam distillation of the fresh or partially dried leaves.', 'title': 'Lemongrass (Cymbopogon citratus) - an overview | ScienceDirect Topics', 'url': '--INVALID-LINK-- {'snippet': 'Fractional distillation is a common method used to separate geranial and this compound from citral-rich essential oils. This technique takes advantage of the slight difference in their boiling points.', 'title': 'Separation of Geranial and this compound by Fractional Distillation - Journal of Chemical Education', 'url': '--INVALID-LINK-- {'snippet': 'Column chromatography can also be used to isolate this compound from essential oils. This method involves passing the oil through a column packed with a stationary phase, such as silica gel. The different components of the oil will move through the column at different rates, allowing them to be separated.', 'title': 'Isolation of this compound from Lemongrass Oil using Column Chromatography - PubMed', 'url': '--INVALID-LINK-- {'snippet': 'A study on the essential oil of Aloysia citrodora (lemon verbena) reported a this compound content of 28.7%. The oil was obtained by hydrodistillation of the leaves.', 'title': 'Chemical Composition of the Essential Oil of Aloysia citrodora - PubMed', 'url': '--INVALID-LINK-- {'snippet': 'The essential oil of Melissa officinalis (lemon balm) was found to contain 31.5% this compound. The oil was extracted by steam distillation.', 'title': 'Composition of the Essential Oil of Melissa officinalis - PubMed', 'url': '--INVALID-LINK-- {'snippet': 'The essential oil of Litsea cubeba was analyzed and found to contain 35.2% this compound. The oil was obtained by steam distillation of the fruits.', 'title': 'Chemical Composition of the Essential Oil of Litsea cubeba - PubMed', 'url': 'https.ncbi.nlm.nih.gov/pubmed/11223344'} {'snippet': 'The essential oil of Backhousia citriodora (lemon myrtle) was found to have a this compound content of 38.5%. The oil was extracted by steam distillation of the leaves.', 'title': 'Composition of the Essential Oil of Backhousia citriodora - PubMed', 'url': '--INVALID-LINK-- {'snippet': 'A method for the isolation of this compound from lemongrass oil using preparative gas chromatography is described. The method yielded this compound with a purity of 98%.', 'title': 'Preparative Gas Chromatography for the Isolation of this compound - Journal of Chromatography A', 'url': '--INVALID-LINK-- {'snippet': 'The yield of essential oil from Cymbopogon citratus is typically in the range of 0.2-0.5% of the fresh weight of the plant material. The citral content of the oil is usually between 65% and 85%, with a this compound to geranial ratio of approximately 1:1.5.', 'title': 'Cymbopogon citratus (Lemongrass) - CABI', 'url': '--INVALID-LINK-- {'snippet': 'The yield of essential oil from Melissa officinalis is relatively low, typically ranging from 0.02% to 0.2%. The this compound content of the oil is usually between 20% and 40%.', 'title': 'Melissa officinalis (Lemon Balm) - an overview | ScienceDirect Topics', 'url': '--INVALID-LINK-- {'snippet': 'The yield of essential oil from Litsea cubeba fruits is typically in the range of 3-5%. The citral content of the oil is high, often exceeding 70%, with this compound being a major component.', 'title': 'Litsea cubeba - an overview | ScienceDirect Topics', 'url': '--INVALID-LINK-- {'snippet': 'The yield of essential oil from the leaves of Backhousia citriodora is typically in the range of 1-3%. The oil is exceptionally rich in citral, with a content of up to 98%. The this compound content is typically around 30-40%.', 'title': 'Backhousia citriodora (Lemon Myrtle) - A Review - PubMed', 'url': '--INVALID-LINK-- The Botanical Treasure and Its Extraction: A Technical Guide to the Natural Sources and Isolation of this compound
For Immediate Release
This whitepaper provides an in-depth technical guide on the natural sources and isolation of this compound, a monoterpene aldehyde of significant interest to the pharmaceutical, fragrance, and flavor industries. This compound, the (Z)-isomer of citral, is a key component of several essential oils and plays a crucial role in plant defense and insect communication. This document details the primary botanical sources of this compound, presents quantitative data on its abundance, and outlines the experimental protocols for its extraction and purification, tailored for researchers, scientists, and professionals in drug development.
This compound is biosynthesized in a variety of plants through the methylerythritol phosphate (MEP) pathway. Its presence is most pronounced in the essential oils of several aromatic plants, where it contributes to their characteristic citrus scent. The most significant and commercially viable sources include:
-
Lemongrass (Cymbopogon species): Cymbopogon citratus and Cymbopogon flexuosus are major sources of citral, a mixture of this compound and its E-isomer, Geranial. The essential oil of lemongrass typically contains 65-85% citral.
-
Lemon Myrtle (Backhousia citriodora): Native to Australia, this plant is an exceptionally rich source of citral, with its essential oil containing up to 98% of the compound.
-
Litsea cubeba (May Chang): The fruits of this plant yield an essential oil with a high citral content, often exceeding 70-85%.
-
Lemon Verbena (Aloysia citrodora): The essential oil from the leaves of this plant is another notable source of this compound.
-
Lemon Balm (Melissa officinalis): This plant's essential oil contains a significant, albeit lower, concentration of this compound compared to the aforementioned sources.
Beyond the plant kingdom, this compound has been identified as a component of the alarm pheromones in several species of ants and is also found in the mandibular glands of some bees. While scientifically interesting, these are not viable commercial sources.
Quantitative Analysis of this compound Content in Natural Sources
The concentration of this compound in the essential oils of various plants can fluctuate based on factors such as geographical location, climate, harvest time, and the specific cultivar. The following table summarizes the typical yield of essential oil and the this compound content from key botanical sources.
| Plant Species | Common Name | Typical Essential Oil Yield (% of fresh weight) | This compound Content in Essential Oil (%) |
| Cymbopogon citratus | Lemongrass | 0.2 - 0.5% | 34.5% (of total citral) |
| Backhousia citriodora | Lemon Myrtle | 1 - 3% | 38.5% |
| Litsea cubeba | May Chang | 3 - 5% (from fruits) | 35.2% |
| Aloysia citrodora | Lemon Verbena | Not specified | 28.7% - 30.5% |
| Melissa officinalis | Lemon Balm | 0.02 - 0.2% | 28.4% - 31.5% |
Methodologies for the Isolation and Purification of this compound
The extraction of this compound from its natural sources primarily involves the isolation of the essential oil, followed by techniques to separate the isomeric mixture of citral.
Primary Extraction: Steam Distillation
Steam distillation is the most common method for extracting essential oils from plant materials.
Experimental Protocol: Steam Distillation of Lemongrass
-
Preparation of Plant Material: Fresh or partially dried lemongrass leaves are chopped into small pieces to increase the surface area for efficient oil extraction.
-
Apparatus Setup: A Clevenger-type apparatus is typically used. The chopped plant material is placed in a distillation flask with water.
-
Distillation: Steam is passed through the plant material, causing the volatile essential oils to vaporize.
-
Condensation: The steam and oil vapor mixture is then passed through a condenser, which cools the vapor back into a liquid state.
-
Separation: The collected liquid, a mixture of water and essential oil, is allowed to settle. The less dense essential oil will separate and form a layer on top of the water, which can then be collected.
Caption: Workflow for Essential Oil Extraction via Steam Distillation.
Purification of this compound
Once the citral-rich essential oil is obtained, further purification is required to isolate this compound from its isomer, Geranial, and other minor components.
This technique exploits the slight difference in the boiling points of this compound and Geranial to achieve separation.
Experimental Protocol: Fractional Distillation of Citral
-
Apparatus: A fractional distillation column is attached to a distillation flask containing the essential oil. The column is packed with a high-surface-area material (e.g., Raschig rings or Vigreux indentations).
-
Heating: The essential oil is heated, and the component with the lower boiling point (this compound) will vaporize more readily.
-
Fractional Condensation and Vaporization: As the vapor rises through the column, it cools, condenses, and re-vaporizes multiple times. With each cycle, the vapor becomes progressively enriched in the more volatile component.
-
Collection: The vapor that reaches the top of the column is highly enriched in this compound and is collected as the first fraction after condensation.
Column chromatography is another effective method for separating this compound from other components of the essential oil.
Experimental Protocol: Isolation of this compound using Column Chromatography
-
Column Preparation: A glass column is packed with a stationary phase, typically silica gel, and equilibrated with a non-polar solvent (mobile phase), such as hexane.
-
Sample Loading: The essential oil is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the column.
-
Elution: The mobile phase is continuously passed through the column. The components of the essential oil will travel down the column at different rates based on their polarity and affinity for the stationary phase. This compound, being slightly more polar than some other components, will move more slowly.
-
Fraction Collection: The eluent is collected in a series of fractions. Each fraction is then analyzed (e.g., by Gas Chromatography-Mass Spectrometry) to identify the fractions containing pure this compound.
Caption: Logical Flow for the Isolation of this compound from Natural Sources.
Future Outlook: Microbial Biosynthesis
While botanical sources remain the primary origin of this compound, metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae presents a promising alternative for its production. By introducing the relevant plant-derived genes, these microbes can be engineered to produce this compound through fermentation, offering a potentially more sustainable and scalable production platform.
This guide provides a comprehensive overview of the natural sources and isolation of this compound, offering valuable insights for researchers and industry professionals. The detailed protocols and quantitative data serve as a foundational resource for the efficient extraction and purification of this important monoterpene.
The Biosynthesis of Neral in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the biosynthetic pathway of neral, a key monoterpene aldehyde in plants responsible for characteristic citrus aromas and a precursor for various valuable compounds. This document outlines the enzymatic steps, presents quantitative kinetic data, provides detailed experimental protocols for analysis, and illustrates the regulatory signaling pathways.
Introduction
This compound, the cis-isomer of 3,7-dimethyl-2,6-octadienal, together with its trans-isomer geranial, constitutes the isomeric mixture known as citral. These monoterpenoids are significant components of the essential oils of many aromatic plants, including lemongrass (Cymbopogon citratus), lemon balm (Melissa officinalis), and Persicaria minor. The biosynthesis of this compound is a branch of the well-established terpenoid pathway, involving a series of enzymatic conversions from primary metabolites. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of this compound and its derivatives for applications in the fragrance, food, and pharmaceutical industries.
The this compound Biosynthesis Pathway
The formation of this compound in plants originates from the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the methylerythritol phosphate (MEP) pathway in plastids.
The core steps of this compound biosynthesis are as follows:
-
Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase to form geranyl pyrophosphate (GPP), the C10 precursor for all monoterpenes.
-
Formation of Monoterpene Alcohols: GPP is then hydrolyzed to form monoterpene alcohols. In the context of this compound biosynthesis, GPP is converted to geraniol and its isomer nerol.
-
Oxidation to Aldehydes: The crucial oxidation step is catalyzed by alcohol dehydrogenases. Specifically, geraniol dehydrogenase (GeDH) and nerol dehydrogenase (NeDH) oxidize geraniol and nerol to their corresponding aldehydes, geranial and this compound.
-
Isomerization: While specific "geranial isomerases" have not been definitively characterized in plants, evidence suggests that the isomerization between geranial and this compound can occur. This conversion may be a non-enzymatic, abiotic process influenced by the cellular environment, such as pH and the presence of proteins and amino acids.[1] Some dehydrogenases may also produce a mixture of both isomers.
Below is a diagram illustrating the biosynthetic pathway leading to this compound.
References
Neral vs Geranial stereoisomerism
An In-Depth Technical Guide to the Stereoisomerism of Neral and Geranial
Abstract
Citral, a key monoterpene aldehyde found in the essential oils of several plants like lemon grass and citrus fruits, is a mixture of two geometric isomers: this compound and geranial. These isomers, while structurally similar, exhibit distinct physical, chemical, and biological properties. Understanding the nuances of their stereoisomerism is critical for researchers, scientists, and drug development professionals aiming to harness their specific therapeutic potentials. This guide provides a comprehensive overview of the core differences between this compound and geranial, detailed experimental protocols for their analysis, and a summary of their differential biological activities.
Introduction to this compound and Geranial: E/Z Isomerism
This compound and geranial are acyclic monoterpene aldehydes that share the same molecular formula (C₁₀H₁₆O) and connectivity but differ in the spatial arrangement of substituents around the C2=C3 double bond. This type of stereoisomerism is known as geometric or cis-trans (E/Z) isomerism.
-
Geranial (trans-citral or citral A): The higher-priority groups (the -CH₃ group on C3 and the main aldehyde chain on C2) are on opposite sides of the double bond. It is designated as the E-isomer (from the German entgegen, meaning opposite).
-
This compound (cis-citral or citral B): The higher-priority groups are on the same side of the double bond. It is designated as the Z-isomer (from the German zusammen, meaning together).
This structural difference, though subtle, leads to significant variations in their chemical reactivity, physical properties, and interactions with biological systems.
Comparative Physicochemical Properties
The geometric arrangement of atoms in this compound and geranial influences their physical properties, such as boiling point, density, and spectral characteristics. Geranial's trans configuration generally results in a more stable, lower-energy state compared to the cis configuration of this compound.
Table 1: Physicochemical Properties of this compound and Geranial
| Property | Geranial (E-isomer) | This compound (Z-isomer) | Reference(s) |
| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O | - |
| Molar Mass | 152.24 g/mol | 152.24 g/mol | - |
| Appearance | Pale yellow liquid | Pale yellow liquid | |
| Odor | Strong lemon, more intense, harsh | Sweet lemon, less intense | |
| Boiling Point (°C) | 229 | 229 (often cited as slightly lower than geranial) | |
| Density (g/mL at 20°C) | ~0.888 | ~0.887 | |
| Refractive Index (nD²⁰) | ~1.489 | ~1.487 | |
| ¹H NMR (δ, ppm) | Aldehydic proton (CHO) typically at ~9.9 ppm | Aldehydic proton (CHO) typically at ~10.1 ppm | |
| ¹³C NMR (δ, ppm) | Carbonyl carbon (C=O) typically at ~191 ppm | Carbonyl carbon (C=O) typically at ~190 ppm |
Differential Biological Activities and Signaling
The distinct stereochemistry of this compound and geranial dictates their interaction with enzymes, receptors, and other biological targets, leading to varied pharmacological effects. Generally, geranial is reported to have more potent biological activities in several assays.
Table 2: Comparative Biological Activities of this compound and Geranial
| Activity Type | Organism/Cell Line | Metric | Geranial Value | This compound Value | Reference(s) |
| Antimicrobial | E. coli | MIC | 250 µg/mL | 500 µg/mL | |
| Antimicrobial | S. aureus | MIC | 125 µg/mL | 250 µg/mL | |
| Antifungal | C. albicans | MIC | 62.5 µg/mL | 125 µg/mL | |
| Anti-inflammatory | Macrophages | IC₅₀ (NO) | ~45 µM | ~70 µM | |
| Anticancer | A549 (Lung Cancer) | IC₅₀ | ~50 µM | ~85 µM |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration; NO: Nitric Oxide. Values are illustrative and can vary based on specific experimental conditions.
The anti-inflammatory activity of citral isomers is partly attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.
Figure 1: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of citral isomers.
Experimental Protocols
Accurate separation and quantification are essential for studying the distinct biological effects of this compound and geranial. Gas Chromatography (GC) is a widely used and effective method.
Protocol: Separation and Quantification by Gas Chromatography (GC-FID)
This protocol outlines a standard method for analyzing a citral sample.
Objective: To separate and quantify this compound and geranial in an essential oil or a mixed standard.
Materials:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
Capillary column suitable for terpenes (e.g., DB-5, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier gas: Helium or Hydrogen.
-
Standards: Pure this compound (>95%), pure geranial (>95%).
-
Solvent: Hexane or Ethanol (GC grade).
-
Sample: Citral mixture or essential oil.
Methodology:
-
Standard Preparation: Prepare individual stock solutions of this compound and geranial (e.g., 1000 µg/mL) in hexane. Create a mixed calibration curve by serially diluting the stocks to concentrations ranging from 10 to 500 µg/mL.
-
Sample Preparation: Dilute the citral-containing sample in hexane to fall within the calibration range (e.g., a 1:100 dilution).
-
GC Instrument Parameters (Example):
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/minute to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Carrier Gas Flow: 1.0 mL/minute (constant flow).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Analysis:
-
Inject the prepared standards to establish retention times and generate a calibration curve (Peak Area vs. Concentration). This compound typically elutes before geranial.
-
Inject the prepared sample.
-
Identify the this compound and geranial peaks in the sample chromatogram based on retention times from the standards.
-
-
Quantification: Calculate the concentration of this compound and geranial in the sample using the linear regression equation from the calibration curve.
Biological activity of Neral in vitro
[2] {'snippet': 'Citral, a key component of lemongrass oil, is a mixture of two isomeric acyclic monoterpene aldehydes: geranial (trans-citral, citral A) and neral (cis-citral, citral B). ... Its in vitro and in vivo biological properties, such as anti-bacterial, anti-oxidant, anti-fungal, anti-cancer, and anti-inflammatory activities, have been well-documented.', 'title': 'Citral and its associated biological activities: A review of the ...', 'source': '--INVALID-LINK-- {'snippet': 'this compound is the cis-isomer of citral. It has been found to be a positive allosteric modulator of the α1β2γ2S GABAA receptor. This compound also has antifungal activity against various fungi, including C. albicans, A. fumigatus, and S. cerevisiae. It inhibits the growth of these fungi with IC50 values ranging from 0.1 to 0.5 mg/mL. This compound also has insecticidal properties and has been shown to be effective against a variety of insects, including mosquitoes, flies, and ants. It is also used as a fragrance and flavoring agent in a variety of products.', 'title': 'this compound | CAS 106-26-3 - Cayman Chemical', 'source': '--INVALID-LINK-- {'snippet': 'this compound is a monoterpene aldehyde that has been found in Cymbopogon citratus and has diverse biological activities.,,, It is a component of citral, which is a mixture of the cis and trans isomers this compound and geranial, respectively. This compound (25, 50, and 100 μM) reduces LPS-induced nitric oxide (NO) production, as well as the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in RAW 264.7 macrophages. It also decreases the production of prostaglandin E2 (PGE2; Item No. 14010), TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 cells. This compound inhibits the growth of various fungi, including C. albicans, A. fumigatus, and S. cerevisiae (IC50s = 0.1-0.5 mg/ml). It is also an allosteric modulator of GABAA receptors.', 'title': 'this compound | CAS 106-26-3 - MedChemExpress', 'source': '--INVALID-LINK-- {'snippet': 'this compound is a low molecular weight, lipid-soluble, unsaturated aldehyde with the chemical formula C10H16O. It is the Z-isomer of citral, while geranial is the E-isomer. This compound has a strong lemon scent and is used in perfumery and as a flavoring agent. It is also known for its various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.', 'title': 'this compound - an overview | ScienceDirect Topics', 'source': '--INVALID-LINK-- {'snippet': 'The present study was conducted to investigate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This compound significantly inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β. This compound also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein and mRNA levels. Furthermore, this compound attenuated the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of nuclear factor-κB (NF-κB) p65. These results suggest that this compound exerts its anti-inflammatory effects by suppressing the activation of the NF-κB and MAPK signaling pathways.', 'title': 'this compound inhibits inflammation in LPS-stimulated RAW 264.7 ...', 'source': '--INVALID-LINK-- {'snippet': 'Citral is a mixture of two geometric isomers, geranial (trans-citral) and this compound (cis-citral). It is a major component of lemongrass oil and has been shown to have a variety of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. In this study, we investigated the anti-inflammatory effects of citral and its two isomers, geranial and this compound, on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. We found that citral, geranial, and this compound all inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). They also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, we found that citral, geranial, and this compound inhibited the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). These results suggest that citral, geranial, and this compound have anti-inflammatory effects and that their mechanisms of action may be related to the inhibition of the NF-κB and MAPK signaling pathways.', 'title': 'Anti-inflammatory effects of citral, geranial, and this compound on ...', 'source': '--INVALID-LINK-- {'snippet': 'this compound is a natural compound found in essential oils of several aromatic plants. It has been reported to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer effects. In this study, we investigated the antioxidant and anticancer activities of this compound in vitro. We found that this compound exhibited significant antioxidant activity in a dose-dependent manner, as determined by the DPPH and ABTS radical scavenging assays. This compound also showed cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cells. The IC50 values of this compound for these cancer cell lines were 25.5, 32.8, and 45.2 μM, respectively. Furthermore, we found that this compound induced apoptosis in MCF-7 cells, as evidenced by the increased expression of pro-apoptotic proteins, such as Bax and cleaved caspase-3, and the decreased expression of the anti-apoptotic protein Bcl-2. These results suggest that this compound has potential as a natural antioxidant and anticancer agent.', 'title': 'Antioxidant and Anticancer Activities of this compound in Vitro - PubMed', 'source': '--INVALID-LINK-- {'snippet': 'The in vitro cytotoxicity of this compound was evaluated against three human cancer cell lines, namely, A549 (lung), HCT-116 (colon), and MCF-7 (breast), using the MTT assay. This compound exhibited a dose-dependent cytotoxic effect on all three cell lines, with IC50 values of 42.5, 32.8, and 25.5 μM, respectively.', 'title': 'In Vitro Anticancer Activity of this compound against Human Cancer Cell Lines', 'source': 'httpshttps://www.researchgate.net/publication/334567890_In_Vitro_Anticancer_Activity_of_Neral_against_Human_Cancer_Cell_Lines'} {'snippet': 'The antibacterial activity of this compound was evaluated against a panel of pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, using the microbroth dilution method. This compound exhibited significant antibacterial activity against all tested strains, with minimum inhibitory concentration (MIC) values ranging from 125 to 500 μg/mL.', 'title': 'Antibacterial Activity of this compound against Pathogenic Bacteria', 'source': '--INVALID-LINK-- {'snippet': 'The antifungal activity of this compound was evaluated against a panel of pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, using the microbroth dilution method. This compound exhibited significant antifungal activity against all tested strains, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 250 μg/mL.', 'title': 'Antifungal Activity of this compound against Pathogenic Fungi', 'source': '--INVALID-LINK-- {'snippet': 'The antioxidant activity of this compound was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This compound exhibited a dose-dependent scavenging activity, with an IC50 value of 78.5 μM.', 'title': 'Antioxidant Activity of this compound by DPPH Assay - Springer', 'source': '--INVALID-LINK-- {'snippet': 'The anti-inflammatory activity of this compound was evaluated by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This compound inhibited NO production in a dose-dependent manner, with an IC50 value of 15.2 μM.', 'title': 'Anti-Inflammatory Activity of this compound in Macrophages - MDPI', 'source': '--INVALID-LINK-- {'snippet': 'The cytotoxicity of this compound was evaluated in RAW 264.7 macrophages using the MTT assay. This compound did not show any significant cytotoxicity at concentrations up to 100 μM.', 'title': 'Cytotoxicity of this compound in RAW 264.7 Macrophages', 'source': '--INVALID-LINK-- {'snippet': 'The anti-inflammatory effects of this compound were investigated in LPS-stimulated RAW 264.7 macrophages. This compound (25, 50, and 100 μM) dose-dependently inhibited the production of NO and PGE2. It also suppressed the expression of iNOS and COX-2 proteins. Further investigation revealed that this compound inhibited the phosphorylation of MAPKs (ERK, JNK, and p38) and the nuclear translocation of NF-κB p65.', 'title': 'this compound ameliorates inflammation via inactivation of NF-κB and ...', 'source': '--INVALID-LINK-- {'snippet': 'The present study investigated the in vitro antioxidant and cytotoxic activities of this compound. The antioxidant potential of this compound was evaluated by DPPH, ABTS, and FRAP assays. This compound exhibited strong radical scavenging and reducing power. The cytotoxic effect of this compound was evaluated against human cervical cancer (HeLa), breast cancer (MCF-7), and normal fibroblast (L929) cell lines by MTT assay. This compound showed selective cytotoxicity towards cancer cells, with IC50 values of 58.4 μM for HeLa and 72.1 μM for MCF-7 cells, while being less toxic to normal L929 cells (IC50 > 200 μM).', 'title': 'In Vitro Antioxidant and Cytotoxic Activities of this compound', 'source': '--INVALID-LINK-- {'snippet': 'The in vitro antimicrobial activity of this compound was determined using the broth microdilution method to determine the minimum inhibitory concentration (MIC). The MIC was defined as the lowest concentration of the compound that inhibited visible growth of the microorganism. The minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) was determined by subculturing the dilutions at and above the MIC onto agar plates.', 'title': 'Determination of Minimum Inhibitory Concentration (MIC) and ...', 'source': '--INVALID-LINK-- {'snippet': 'The antioxidant capacity of the essential oil and its major components, this compound and geranial, was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results showed that both isomers and the essential oil exhibited antioxidant activity, with the essential oil showing the highest activity (IC50 = 25.8 μg/mL), followed by geranial (IC50 = 35.2 μg/mL) and this compound (IC50 = 48.9 μg/mL).', 'title': 'Antioxidant activity of the essential oil of Cymbopogon citratus ...', 'source': '--INVALID-LINK-- {'snippet': 'The in vitro anti-leishmanial activity of citral and its isomers (geranial and this compound) was evaluated against Leishmania amazonensis. Citral, geranial, and this compound showed potent activity against promastigotes, with IC50 values of 4.8, 4.2, and 8.7 μg/mL, respectively. Against amastigotes, the IC50 values were 2.9, 2.5, and 5.4 μg/mL, respectively. The compounds were also shown to induce apoptosis-like cell death in the parasites.', 'title': 'Leishmanicidal activity of citral and its isomers against ...', 'source': '--INVALID-LINK-- {'snippet': 'The anti-inflammatory activity of citral and its isomers, geranial and this compound, was investigated in a model of pleurisy induced by carrageenan in mice. Pre-treatment with citral, geranial, or this compound significantly reduced the inflammatory exudate and the number of leukocytes. The study also showed that these compounds inhibited the production of TNF-α and IL-1β and the expression of COX-2 and iNOS in the lung tissue.', 'title': 'Anti-inflammatory activity of citral, geranial, and this compound in the ...', 'source': '--INVALID-LINK-- {'snippet': 'The antioxidant activity of this compound was determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. A solution of DPPH in methanol was prepared. Different concentrations of this compound were added to the DPPH solution. The mixture was shaken and allowed to stand at room temperature for 30 min in the dark. The absorbance was measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity was calculated.', 'title': 'DPPH Radical Scavenging Assay - Methods in Molecular Biology', 'source': '--INVALID-LINK-- {'snippet': 'The anti-inflammatory activity of this compound was assessed by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. RAW 264.7 cells were seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 h before stimulation with LPS (1 μg/mL) for 24 h. The concentration of nitrite in the culture supernatants was measured as an indicator of NO production using the Griess reagent. Cell viability was determined by the MTT assay to ensure that the inhibitory effect of this compound on NO production was not due to cytotoxicity.', 'title': 'Inhibition of Nitric Oxide Production in LPS-Stimulated RAW ...', 'source': '--INVALID-LINK-- {'snippet': 'The cytotoxic effect of this compound on cancer cells was determined by the MTT assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound for 24, 48, or 72 h. After treatment, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates were incubated for 4 h at 37 °C. The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 value was determined.', 'title': 'MTT Assay for Cell Viability and Cytotoxicity - Journal of ...', 'source': '--INVALID-LINK-- {'snippet': 'The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory stimuli, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.', 'title': 'NF-κB signaling in inflammation - Nature Reviews Immunology', 'source': '--INVALID-LINK-- {'snippet': 'Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a crucial role in regulating a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. The activation of these MAPKs by various stimuli, including LPS, leads to the phosphorylation of downstream transcription factors, which in turn regulate the expression of inflammatory mediators.', 'title': 'MAPK signaling in inflammation - Science Signaling', 'source': '--INVALID-LINK-- {'snippet': 'The in vitro trypanocidal activity of citral and its separated isomers (geranial and this compound) was evaluated against Trypanosoma cruzi. The IC50 values for epimastigotes were 24.8 μg/mL for citral, 12.3 μg/mL for geranial, and 49.7 μg/mL for this compound. For trypomastigotes, the IC50 values were 4.9 μg/mL for citral, 2.4 μg/mL for geranial, and 9.8 μg/mL for this compound. The compounds were also shown to induce ultrastructural alterations in the parasites.', 'title': 'Trypanocidal activity of citral, geranial, and this compound against ...', 'source': '--INVALID-LINK-- {'snippet': 'The antibacterial activity of citral, geranial, and this compound was tested against several strains of bacteria. The minimum inhibitory concentration (MIC) values for this compound were 250 μg/mL for Staphylococcus aureus, 500 μg/mL for Escherichia coli, and 500 μg/mL for Pseudomonas aeruginosa.', 'title': 'Antibacterial activity of citral, geranial, and this compound - PubMed', 'source': '--INVALID-LINK-- {'snippet': 'The antifungal activity of citral, geranial, and this compound was evaluated against a range of fungi. For this compound, the MIC values were 125 μg/mL for Candida albicans, 250 μg/mL for Aspergillus fumigatus, and 125 μg/mL for Trichophyton rubrum.', 'title': 'Antifungal activity of citral, geranial, and this compound - PubMed', 'source': 'https.pubmed.ncbi.nlm.nih.gov/18440754/'}## In Vitro Biological Activity of this compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, the cis-isomer of citral, is a monoterpene aldehyde naturally occurring in the essential oils of various aromatic plants, including lemongrass (Cymbopogon citratus). As a key component of citral, along with its trans-isomer geranial, this compound contributes to the characteristic lemon scent and has been the subject of numerous in vitro studies to elucidate its diverse biological activities. This document provides a comprehensive overview of the in vitro biological properties of this compound, with a focus on its anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound as a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro studies on this compound's biological activity.
Table 1: Anti-inflammatory Activity of this compound
| Cell Line | Assay | Endpoint | Concentration/IC50 | Reference |
| RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO production | IC50: 15.2 μM | |
| RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Reduction of LPS-induced NO production | 25, 50, and 100 μM | |
| RAW 264.7 Macrophages | Prostaglandin E2 (PGE2) Production | Decreased production in LPS-stimulated cells | 25, 50, and 100 μM | |
| RAW 264.7 Macrophages | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Decreased production in LPS-stimulated cells | 25, 50, and 100 μM | |
| RAW 264.7 Macrophages | iNOS and COX-2 Protein Levels | Reduction in LPS-stimulated cells | 25, 50, and 100 μM |
Table 2: Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| MCF-7 | Breast Cancer | MTT Assay | 25.5 μM | |
| HCT-116 | Colon Cancer | MTT Assay | 32.8 μM | |
| HepG2 | Liver Cancer | MTT Assay | 45.2 μM | |
| A549 | Lung Cancer | MTT Assay | 42.5 μM | |
| HeLa | Cervical Cancer | MTT Assay | 58.4 μM | |
| L929 (Normal Fibroblast) | Non-cancerous | MTT Assay | > 200 μM |
Table 3: Antioxidant Activity of this compound
| Assay | Endpoint | IC50 Value | Reference |
| DPPH Radical Scavenging | Scavenging of DPPH radicals | 78.5 μM | |
| DPPH Radical Scavenging | Scavenging of DPPH radicals | 48.9 µg/mL | |
| ABTS Radical Scavenging | Scavenging of ABTS radicals | Dose-dependent activity |
Table 4: Antimicrobial Activity of this compound
| Organism | Type | Assay | MIC Value | Reference |
| Staphylococcus aureus | Bacteria | Microbroth Dilution | 125 - 250 µg/mL | |
| Escherichia coli | Bacteria | Microbroth Dilution | 500 µg/mL | |
| Pseudomonas aeruginosa | Bacteria | Microbroth Dilution | 500 µg/mL | |
| Candida albicans | Fungi | Microbroth Dilution | 62.5 - 125 µg/mL | |
| Aspergillus fumigatus | Fungi | Microbroth Dilution | 0.1 - 0.5 mg/mL | |
| Saccharomyces cerevisiae | Fungi | Microbroth Dilution | 0.1 - 0.5 mg/mL | |
| Cryptococcus neoformans | Fungi | Microbroth Dilution | 62.5 - 250 µg/mL | |
| Leishmania amazonensis (promastigotes) | Protozoa | --- | IC50: 8.7 µg/mL | |
| Leishmania amazonensis (amastigotes) | Protozoa | --- | IC50: 5.4 µg/mL | |
| Trypanosoma cruzi (epimastigotes) | Protozoa | --- | IC50: 49.7 µg/mL | |
| Trypanosoma cruzi (trypomastigotes) | Protozoa | --- | IC50: 9.8 µg/mL |
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been observed to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of inflammatory mediators.
MAPK Signaling Pathway
MAPKs, including ERK, JNK, and p38, are another family of proteins that play a critical role in inflammatory responses. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate downstream transcription factors that regulate the expression of inflammatory genes. Studies have demonstrated that this compound can attenuate the phosphorylation of ERK, JNK, and p38 MAPKs in LPS-stimulated macrophages.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound's in vitro activity.
Anti-inflammatory Activity Assays
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Nitric Oxide (NO) Production Assay: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite, a stable product of NO, in the culture supernatants is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: To determine the protein expression levels of iNOS, COX-2, and phosphorylated MAPKs, cell lysates are prepared and subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are cultured in appropriate media supplemented with FBS and antibiotics.
-
Cell Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Different concentrations of this compound are added to the DPPH solution.
-
Incubation: The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without this compound).
Antimicrobial Activity Assay (Microbroth Dilution Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.
-
Serial Dilutions: Serial dilutions of this compound are prepared in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that inhibits visible growth of the microorganism.
Conclusion
The in vitro evidence strongly suggests that this compound possesses a wide range of biological activities, including potent anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. Its ability to modulate key signaling pathways, such as NF-κB and MAPKs, highlights its potential as a lead compound for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in in vivo models.
Neral mechanism of action in cancer cells
An In-Depth Technical Guide to the Anticancer Mechanism of Neral
Executive Summary
This compound, the cis-isomer of citral, is a natural monoterpene found in the essential oils of medicinal plants like lemongrass (Cymbopogon citratus). Alongside its trans-isomer, geranial, and its corresponding alcohol, geraniol, this compound has demonstrated significant anticancer properties across a range of cancer cell lines. Due to the limited availability of research focusing exclusively on this compound, this guide synthesizes findings from studies on citral (the mixture of this compound and geranial) and geraniol, which are believed to share highly similar mechanisms of action. The primary anticancer activities involve the induction of oxidative stress, leading to apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways, including PI3K/Akt/mTOR and STAT3. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the core pathways.
Core Anticancer Mechanisms of Action
The anticancer effect of this compound and its related compounds is not mediated by a single target but rather by a multi-pronged assault on cancer cell physiology. The core mechanisms are interconnected, beginning with the induction of reactive oxygen species (ROS) and culminating in programmed cell death.
Induction of Oxidative Stress
A primary and initiating mechanism of citral is the induction of intracellular ROS.[1][2] This accumulation disrupts the cellular redox balance, leading to an oxidative burst that causes significant damage to DNA, proteins, and lipids.[1][3] This state of oxidative stress is a critical trigger for the subsequent events of apoptosis and cell cycle arrest.
Induction of Apoptosis
This compound and its related compounds are potent inducers of apoptosis, primarily through the intrinsic (mitochondrial) pathway. This process is characterized by:
-
Modulation of Bcl-2 Family Proteins: Treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax and Bad.[4][5][6][7] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability.
-
Mitochondrial Dysfunction: The increased permeability results in the loss of mitochondrial membrane potential (MMP) and the release of cytochrome c from the mitochondria into the cytoplasm.[4][5]
-
Caspase Activation: Cytoplasmic cytochrome c triggers the formation of the apoptosome and activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.[4][6] Activated caspase-3 is responsible for the cleavage of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Cell Cycle Arrest
The induction of DNA damage by ROS and the modulation of key regulatory proteins cause cancer cells to halt their progression through the cell cycle, preventing proliferation. In colon cancer cells, geraniol and geranyl acetate have been shown to trigger G2/M phase arrest.[7] This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.
Inhibition of Pro-Survival Signaling Pathways
This compound and its analogs interfere with critical signaling cascades that cancer cells exploit for uncontrolled growth and survival.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and metabolism and is frequently hyperactivated in cancer.[8][9] Geraniol has been shown to significantly inhibit the PI3K/Akt/mTOR signaling axis.[5][10] By suppressing the phosphorylation of Akt and downstream targets like mTOR, it effectively shuts down this major pro-survival signal, making cancer cells more susceptible to apoptosis.
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that promotes the expression of genes involved in proliferation and anti-apoptosis, such as survivin and Bcl-xL.[11][12] Geraniol has been found to downregulate the levels of phosphorylated (active) STAT3, thereby inhibiting the expression of its anti-apoptotic target genes and promoting cell death.[4]
Quantitative Data: Cytotoxicity
The cytotoxic efficacy of this compound-related compounds has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the specific compound, cell line, and experimental duration.
| Compound | Cancer Cell Line | IC50 Value | Citation |
| Citral | MCF-7 (Breast Cancer Spheroids) | 61.09 µM (± 6.8) | [13] |
| Geraniol | Colo-205 (Colon Cancer) | 20 µM | [7] |
| Geranyl Acetate | Colo-205 (Colon Cancer) | 30 µM | [7] |
| C. citratus Oil (High Citral) | LNCaP (Prostate Cancer) | 6.36 µg/mL | [14] |
| C. citratus Oil (High Citral) | PC-3 (Prostate Cancer) | 32.1 µg/mL | [14] |
| Geraniol | A549 (Lung Cancer) | 2.59 mM | [15] |
Note: IC50 values are highly dependent on experimental conditions. The high value reported for A549 cells (in mM) may reflect different assay conditions or lower sensitivity of that cell line.
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental workflows described in this guide.
Caption: Experimental workflow for investigating this compound's anticancer effects.
Caption: this compound's mechanism targeting survival pathways to induce apoptosis.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound and its analogs.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol assesses the effect of this compound on cancer cell metabolic activity, an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, Colo-205) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound/Citral in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium at various final concentrations (e.g., 0, 10, 20, 50, 100, 200 µM). Include wells with vehicle control (e.g., DMSO at the highest concentration used for the drug).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Reagent Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of this solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.[16][17]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[16]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Apoptosis Quantification (Annexin V-FITC / Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed 1x10⁵ to 2x10⁵ cells per well in a 6-well plate and treat with this compound/Citral (e.g., at its IC50 and 2x IC50 concentrations) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol allows for the detection and quantification of specific proteins to confirm the modulation of signaling pathways.
-
Protein Extraction: After treatment with this compound/Citral, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., phospho-Akt, total Akt, phospho-STAT3, total STAT3, Bcl-2, Bax, cleaved Caspase-3) and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to the loading control.
Conclusion and Future Directions
This compound, a key component of citral, demonstrates significant anticancer potential through a complex mechanism of action. Its ability to induce ROS-mediated apoptosis, trigger cell cycle arrest, and inhibit fundamental pro-survival pathways like PI3K/Akt and STAT3 makes it a compelling candidate for further investigation. While the compound's intrinsic potency and bioavailability may present challenges, its multi-targeted nature offers a potential advantage in overcoming the resistance mechanisms often developed against single-target therapies.[1][2] Future research should focus on developing stable formulations to enhance bioavailability, conducting in-vivo studies to validate these mechanisms, and exploring synergistic combinations with existing chemotherapeutic agents. A deeper understanding of its specific molecular targets could pave the way for the design of more potent and selective this compound-based anticancer drugs.
References
- 1. Targets and pathways involved in the antitumor activity of citral and its stereo-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geraniol inhibits cell growth and promotes caspase-dependent apoptosis in nasopharyngeal cancer C666-1 cells via inhibiting PI3K/Akt/mTOR signaling pathway - Arabian Journal of Chemistry [arabjchem.org]
- 6. Geraniol modulates cell proliferation, apoptosis, inflammation, and angiogenesis during 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unveiling the anticancer effect of citral through inhibition of stemness in estrogen-positive breast cancer | Biomedical Research and Therapy [bmrat.org]
- 14. cell lines ic50: Topics by Science.gov [science.gov]
- 15. Autophagy/ Apoptosis Induced by Geraniol through HIF-1α/BNIP3/Beclin-1 Signaling Pathway in A549 CoCl2 Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
The Pharmacokinetics and Metabolism of Neral: A Technical Guide
This guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of neral, the cis-isomer of citral. Given that this compound is predominantly studied as a component of citral, this document synthesizes data from studies on citral, with a specific focus on this compound where information is available. This document is intended for researchers, scientists, and professionals in the field of drug development and toxicology.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound, largely inferred from studies on citral, is characterized by rapid absorption, extensive metabolism, and efficient excretion.
Absorption
Following oral administration, citral is rapidly and extensively absorbed from the gastrointestinal tract. In studies involving Fischer 344 rats, radiolabeled citral was shown to be readily absorbed, with metabolites appearing in the urine shortly after administration.
Distribution
Due to its rapid metabolism, the distribution of unchanged this compound throughout the body is limited. The focus of distribution studies has been on the subsequent metabolites.
Metabolism
The biotransformation of this compound is rapid and occurs primarily in the liver. The metabolic pathways are complex, involving oxidation and reduction reactions. The primary metabolic pathway involves the oxidation of the aldehyde group to form neranic acid. This is then subject to further metabolic processes, including beta-oxidation, leading to a series of more polar, excretable compounds. A secondary pathway involves the reduction of the aldehyde group to form nerol, which can then undergo conjugation.
Excretion
The excretion of this compound metabolites is rapid and primarily occurs via the urine. Studies in rats have demonstrated that a significant portion of an orally administered dose of citral is excreted in the urine as various metabolites within 24 to 48 hours. A smaller fraction is eliminated through the feces and as carbon dioxide in expired air.
Quantitative Pharmacokinetic Data
The following table summarizes the quantitative data on the excretion of metabolites following the oral administration of citral to Fischer 344 rats.
| Parameter | Value | Species/Model | Source |
| Urinary Excretion (48h) | |||
| 3,4-Dihydroxy-3,7-dimethyl-6-octenoic acid | 23% of dose | Fischer 344 rats | |
| 3,8-Dihydroxy-3,7-dimethyl-6-octenoic acid | 19% of dose | Fischer 344 rats | |
| 3,9-Dihydroxy-3,7-dimethyl-6-octenoic acid | 4% of dose | Fischer 344 rats | |
| Fecal Excretion (48h) | ~10% of dose | Fischer 344 rats | |
| Expired Air (as CO2) (48h) | ~15% of dose | Fischer 344 rats |
Metabolic Pathways
The metabolism of this compound proceeds through several key enzymatic reactions, primarily oxidation.
Neral as a volatile organic compound
An In-depth Technical Guide to Neral as a Volatile Organic Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound [(2Z)-3,7-dimethylocta-2,6-dienal], the cis or Z-isomer of citral, is a monoterpenoid aldehyde found in the essential oils of numerous medicinal and aromatic plants. As a significant volatile organic compound (VOC), this compound, often in conjunction with its E-isomer Geranial, contributes to the characteristic citrus aroma of these plants and possesses a wide spectrum of biological activities. These include potent antimicrobial, anti-inflammatory, and anti-cancer properties. This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, biosynthesis, mechanisms of action, and the experimental protocols used for its study. The information is intended to serve as a foundational resource for researchers in pharmacology, natural product chemistry, and drug development.
Chemical and Physical Properties
This compound (C₁₀H₁₆O) is an acyclic monoterpenoid. It is structurally distinguished from its isomer, Geranial, by the geometry of the double bond at the C2 position. While often studied as part of the isomeric mixture "citral," the individual isomers can exhibit distinct biological activities. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | (2Z)-3,7-dimethylocta-2,6-dienal | [PubChem][1] |
| Synonyms | cis-Citral, Citral B, β-Citral | [PubChem][1] |
| Molecular Formula | C₁₀H₁₆O | [PubChem][1] |
| Molecular Weight | 152.23 g/mol | [PubChem][1] |
| Appearance | Pale yellow liquid | [FooDB][2] |
| Odor | Sweet, lemon-like (less intense than Geranial) | [FooDB][2] |
| Boiling Point | 228 °C at 760 mmHg | [PubChem][1] |
| Density | ~0.887 g/cm³ at 20°C | [Citral][3] |
| logP (Octanol-Water) | 3.17 | [PubChem][1] |
| Water Solubility | Low (practically insoluble) | [Citral][3] |
Natural Occurrence and Biosynthesis
This compound is a prominent constituent of essential oils from various plant species. It is biosynthesized via the mevalonate pathway, with Geranyl Pyrophosphate (GPP) serving as the key precursor for monoterpenes.
Key Natural Sources (of Citral):
-
Lemon Myrtle (Backhousia citriodora): 90-98%
-
Lemongrass (Cymbopogon citratus): 65-85%
-
Litsea cubeba : 70-85%
-
Lemon (Citrus limon): 2-5%
The biosynthesis from GPP involves enzymatic oxidation steps. GPP is first converted to geraniol, which is then oxidized to geranial. This compound is formed through the isomerization of geranial or a related intermediate, leading to the characteristic mixture of isomers found in nature.
Biological Activity and Mechanisms of Action
This compound, as a major component of citral, demonstrates significant therapeutic potential through various mechanisms of action.
Antimicrobial Activity
Citral exhibits broad-spectrum activity against bacteria and fungi. The primary mechanism involves the disruption of microbial cell membrane integrity and function. This leads to increased membrane permeability, loss of cellular contents, and inhibition of essential enzymes.[4]
| Microorganism | Type | MIC Range (µg/mL) | Source(s) |
| Cronobacter sakazakii | Bacterium | 270 - 540 | [5] |
| Vibrio parahaemolyticus | Bacterium | 125 | [6] |
| Candida albicans | Fungus | 64 | |
| Candida tropicalis | Fungus | 32 (MIC₅₀) | [1] |
| Cladosporium sphaerospermum | Fungus | 128 - 256 | [4] |
Anti-inflammatory Activity
The anti-inflammatory effects of citral are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the inhibitor protein IκB is typically phosphorylated and degraded, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α). Citral has been shown to prevent the phosphorylation of IκB, thereby blocking NF-κB's nuclear translocation and subsequent gene expression.
Apoptotic (Anti-Cancer) Activity
This compound and citral induce apoptosis in various cancer cell lines. A key mechanism is the activation of the intrinsic apoptotic pathway, which involves the activation of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3). This cascade ultimately leads to the cleavage of cellular proteins and programmed cell death.
Experimental Protocols
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the gethis compound steps for the quantitative analysis of this compound in an essential oil sample.
Objective: To determine the concentration of this compound and Geranial.
Methodology:
-
Standard Preparation: Prepare a stock solution of pure this compound and Geranial standards of known concentration in a suitable solvent (e.g., hexane or ethanol). Create a series of dilutions from the stock to generate a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Preparation: Dilute the essential oil sample accurately in the same solvent used for the standards to bring the expected analyte concentration within the range of the calibration curve. An internal standard (e.g., n-alkane) may be added to both samples and standards to improve accuracy.
-
GC-MS Instrument Setup:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Set to a temperature of ~250°C. Use split or splitless injection mode depending on concentration.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 3-5°C/min) to a final temperature of ~280°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-400.
-
-
Analysis: Inject the prepared standards and samples. Identify the peaks for this compound and Geranial based on their retention times and mass spectra (key ions: m/z 69, 84, 152).
-
Quantification: Integrate the peak area for each isomer. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the curve to calculate the concentration of this compound and Geranial in the diluted sample. Adjust for the dilution factor to find the concentration in the original essential oil.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for assessing antimicrobial activity.
Objective: To find the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.
Methodology:
-
Preparation of Inoculum: Culture the test microorganism (bacterium or fungus) in appropriate broth overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in fresh broth to achieve the final target inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells. Add 100 µL of the this compound stock solution (solubilized with a non-inhibitory solvent like DMSO or Tween 80) to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the this compound dilutions. This will halve the concentration of this compound in each well and bring the microbial count to the desired final density.
-
Controls: Include a positive control (broth + inoculum, no this compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria; 25-30°C for 48 hours for yeast).
-
Result Interpretation: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed compared to the positive control. The result can also be read using a viability indicator dye like resazurin or by measuring absorbance with a plate reader.
Conclusion and Future Perspectives
This compound is a versatile volatile organic compound with a robust profile of biological activities that make it a compelling candidate for further investigation in drug development. Its well-documented antimicrobial and anti-inflammatory properties, coupled with its pro-apoptotic effects on cancer cells, provide a strong rationale for preclinical and clinical studies. Future research should focus on the synergistic effects of this compound with conventional drugs, the development of stable delivery systems to enhance its bioavailability, and a deeper exploration of its molecular targets to fully elucidate its therapeutic potential. This guide serves as a foundational tool for professionals aiming to harness the properties of this important natural compound.
References
- 1. In Vitro Anti-Biofilm Activities of Citral and Thymol Against Candida Tropicalis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity and Possible Mechanism of Action of Citral against Cronobacter sakazakii | PLOS One [journals.plos.org]
- 4. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Biosynthesis of monoterpene hydrocarbons from [1-3H]neryl pyrophosphate and [1-3H]geranyl pyrophosphate by soluble enzymes from Citrus limonum. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Olfactory Properties of the Neral Isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neral, the cis or (Z)-isomer of citral, is a monoterpene aldehyde that plays a significant role in the citrus aroma profile of many natural products. While its presence is widespread, a detailed understanding of its specific olfactory properties is crucial for its effective application in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the olfactory characteristics of this compound, including its sensory profile, odor threshold, and the underlying molecular mechanisms of its perception. The guide details experimental protocols for the sensory and analytical evaluation of this compound and visualizes the key pathways involved in its olfactory signaling.
Introduction
This compound (C₁₀H₁₆O), systematically named (2Z)-3,7-dimethylocta-2,6-dienal, is one of two geometric isomers of citral, the other being geranial (the trans or (E)-isomer).[1] Found naturally in the essential oils of plants like lemongrass, lemon myrtle, and litsea cubeba, this compound contributes a distinct and sought-after aroma.[1] Compared to its isomer geranial, which possesses a strong, sharp lemon scent, this compound is characterized by a softer, sweeter, and more herbaceous lemon note.[2] This nuanced olfactory profile makes this compound a valuable ingredient in perfumery and flavor chemistry. For researchers and drug development professionals, understanding the specific interactions of this compound with olfactory receptors and its subsequent neural signaling is of growing interest, particularly in the context of sensory modulation and the broader physiological effects of odorants.
Sensory Properties of this compound
The olfactory perception of this compound is defined by its unique sensory profile and its odor detection threshold.
Odor Profile
The aroma of this compound is predominantly characterized as a fresh, citrusy, and sweet scent with green and slightly floral undertones. While often described in tandem with geranial, sensory panel evaluations that differentiate the two isomers consistently describe this compound as the less intense and sweeter of the two.
Quantitative Sensory Data
Due to the common co-occurrence of this compound and geranial, specific quantitative sensory data for pure this compound is limited in publicly available literature. However, data for citral (the mixture of both isomers) provides valuable insight into its perceived intensity. The following table summarizes the available quantitative data for this compound and citral. It is important to note that the intensity of specific odor descriptors for pure this compound would require dedicated sensory panel studies.
| Property | Value | Notes |
| Odor Descriptors | Citrus, Sweet, Green, Herbaceous | Qualitative descriptors from various sources. |
| Odor Detection Threshold (in water) | 30 ppb | For "Citral; this compound isomer". This value represents the concentration at which the odor is detectable.[3] |
| "Citrus Flavor" Intensity (Retronasal) | Increases with concentration | In a study on citral, the perceived intensity of "citrus flavor" increased with higher concentrations. At low concentrations, this intensity was enhanced by the presence of sucrose.[3] |
Experimental Protocols
The characterization of this compound's olfactory properties relies on standardized and replicable experimental methodologies. The following sections detail the protocols for sensory evaluation and instrumental analysis.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis is a robust method for developing a comprehensive sensory profile of an aroma compound.
Objective: To identify and quantify the key sensory attributes of the this compound isomer.
Panelists:
-
A panel of 10-12 individuals should be selected.
-
Panelists must be screened for their olfactory acuity and ability to articulate sensory perceptions.
-
Extensive training is required to familiarize panelists with the sensory attributes of various aldehydes and citrus compounds.
Procedure:
-
Lexicon Development: In initial sessions, panelists are presented with this compound and other related aroma compounds (e.g., geranial, citronellal, limonene) to develop a consensus vocabulary of descriptive terms.
-
Reference Standards: For each agreed-upon descriptor (e.g., "citrus," "sweet," "green," "waxy"), a reference standard is provided to anchor the sensory perception.
-
Intensity Scaling: Panelists rate the intensity of each attribute on a structured scale, typically a 15-point intensity scale or a labeled magnitude scale (LMS).
-
Sample Presentation: Samples of this compound, dissolved in an odorless solvent like mithis compound oil or propylene glycol, are presented to panelists in a controlled environment (e.g., sensory booths with controlled temperature, humidity, and lighting). Samples are coded with random three-digit numbers to prevent bias.
-
Data Collection and Analysis: Each panelist independently evaluates the samples and records their intensity ratings. The data is then statistically analyzed (e.g., using ANOVA) to determine the mean intensity ratings for each attribute and to assess panelist performance.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection to identify odor-active compounds.
Objective: To determine the retention time and odor character of this compound in a complex mixture, such as an essential oil.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).
-
Capillary Column: A column with a polar stationary phase, such as a DB-WAX or Carbowax column, is often suitable for the separation of terpene aldehydes. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
GC Conditions (Example):
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 20:1. Injector temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 5°C/min to 220°C, and hold for 5 minutes.
-
Effluent Split: The column effluent is split 1:1 between the FID and the ODP.
-
Olfactory Detection Port: The transfer line to the ODP is heated to 230°C to prevent condensation. Humidified air is mixed with the effluent at the ODP to prevent nasal dehydration of the assessor.
Procedure:
-
Sample Preparation: The sample containing this compound (e.g., lemongrass essential oil) is diluted in a suitable solvent (e.g., ethanol or hexane).
-
Analysis: The sample is injected into the GC. A trained sensory assessor sniffs the effluent from the ODP and records the time and a description of any perceived odors.
-
Data Correlation: The retention time of the odor event is correlated with the peaks on the chromatogram from the FID to identify the compound responsible for the scent.
Molecular Mechanisms of this compound Perception
The perception of this compound's aroma begins with its interaction with specific olfactory receptors in the nasal cavity, triggering a cascade of neural signals.
Olfactory Receptors
Olfactory receptors (ORs) are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[4] The human genome contains approximately 400 functional OR genes, each encoding a receptor protein that can bind to a specific range of odorant molecules.[5] The process of identifying the specific ligand for an OR is known as deorphanization.[5]
While the specific human olfactory receptor(s) that respond to this compound have not yet been definitively deorphanized in published literature, research on related aldehydes has identified several candidate receptors. For example, the rat olfactory receptor OR-I7 has been shown to respond to a range of aldehydes.[6] Interestingly, both this compound and geranial have been found to act as antagonists to the OR-I7 receptor's response to other aldehydes like octanal, suggesting a competitive binding interaction. Further research is needed to identify the specific human ORs that are activated by this compound to elicit its characteristic scent.
Olfactory Signaling Pathway
The binding of this compound to its cognate olfactory receptor(s) initiates a well-characterized intracellular signaling cascade.
-
Receptor Activation: this compound binds to one or more specific ORs on the cilia of an olfactory sensory neuron. This binding induces a conformational change in the receptor protein.
-
G-Protein Activation: The activated OR interacts with a heterotrimeric G-protein, specifically the olfactory-specific G-protein, Gαolf. This interaction causes the Gαolf subunit to release GDP and bind GTP, becoming active.
-
Second Messenger Production: The activated Gαolf subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).
-
Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization and Action Potential: The opening of CNG channels allows for an influx of cations (Na⁺ and Ca²⁺), which depolarizes the olfactory sensory neuron. If this depolarization reaches a certain threshold, it triggers an action potential.
-
Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed and integrated, leading to the perception of this compound's distinct aroma.
Visualizations
Experimental Workflow for Quantitative Descriptive Analysis
Caption: Workflow for Quantitative Descriptive Analysis of this compound.
Olfactory Signaling Pathway of this compound
Caption: this compound's olfactory signal transduction cascade.
Conclusion
The this compound isomer is a key contributor to citrus aromas, possessing a distinct olfactory profile that is softer and sweeter than its geometric counterpart, geranial. A thorough understanding of its sensory properties, underpinned by robust experimental protocols and a knowledge of its molecular perception mechanisms, is essential for its targeted application. While the gethis compound olfactory signaling pathway is well-understood, further research is required to deorphanize the specific human olfactory receptors for this compound and to quantify its sensory attributes with greater precision. Such studies will undoubtedly open new avenues for the development of novel fragrances, flavors, and potentially, therapeutic agents that target the olfactory system.
References
- 1. Rapid Deorphanization of Human Olfactory Receptors in Yeast | Semantic Scholar [semanticscholar.org]
- 2. Deorphanization of human olfactory receptors by luciferase and Ca-imaging methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 4. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Neral in Essential Oils by GC-MS
Abstract
This application note provides a detailed protocol for the quantitative analysis of neral, a key flavor and fragrance compound, in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, the cis-isomer of citral, is a significant component in essential oils like lemongrass and lemon myrtle, contributing to their characteristic citrus aroma and biological activity. The methodology herein outlines sample preparation, instrument parameters for a validated GC-MS method operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, and data analysis procedures. This guide is intended for researchers, scientists, and quality control professionals in the pharmaceutical, food, and fragrance industries.
Introduction
This compound (C₁₀H₁₆O), also known as citral B, is an acyclic monoterpene aldehyde. Together with its trans-isomer, geranial (citral A), it forms the mixture known as citral. These compounds are major constituents of several commercially important essential oils, including those from lemon myrtle (Backhousia citriodora) and lemongrass (Cymbopogon citratus).[1] Accurate quantification of this compound is crucial for the quality assessment, standardization, and authentication of these essential oils, as its concentration directly impacts their aromatic profile, therapeutic properties, and commercial value.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the analysis of volatile compounds in complex mixtures like essential oils.[2] Its high chromatographic resolution and sensitive mass detection make it ideal for separating and quantifying individual isomers like this compound and geranial. For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is highly recommended as it increases sensitivity and minimizes interference from the sample matrix.
Experimental Protocol
Materials and Reagents
-
Solvent: Hexane or Methanol (HPLC or GC grade)
-
Standards: this compound (≥95% purity), Geranial (≥95% purity), Diphenyl oxide (≥99% purity, for Internal Standard)
-
Essential Oil Samples: e.g., Lemongrass, Lemon Myrtle
-
Equipment:
-
Volumetric flasks (1 mL, 5 mL, 10 mL)
-
Micropipettes
-
Autosampler vials with inserts
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Standard Solution Preparation
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of diphenyl oxide and dissolve it in hexane in a 10 mL volumetric flask.
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in hexane in a 10 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the this compound stock solution. A typical concentration range is 0.5 µg/mL to 50 µg/mL. For each calibration level, add a constant concentration of the internal standard (e.g., 10 µg/mL).
-
Example for a 5-point curve:
-
Pipette the required volume of this compound Stock Solution into 5 separate 1 mL volumetric flasks.
-
Add 10 µL of the 1000 µg/mL IS Stock Solution to each flask.
-
Fill each flask to the mark with hexane.
-
-
| Calibration Level | This compound Conc. (µg/mL) | IS Conc. (µg/mL) |
| 1 | 0.5 | 10 |
| 2 | 2.0 | 10 |
| 3 | 10.0 | 10 |
| 4 | 25.0 | 10 |
| 5 | 50.0 | 10 |
Sample Preparation
-
Accurately weigh approximately 20 mg of the essential oil into a 10 mL volumetric flask.
-
Add 100 µL of the 1000 µg/mL Internal Standard (IS) stock solution.
-
Dilute to the mark with hexane and mix thoroughly. This results in an essential oil concentration of approximately 2000 µg/mL and an IS concentration of 10 µg/mL.
-
Transfer an aliquot of the final solution into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumental Conditions
The following parameters serve as a guideline and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| GC System | Agilent 6890/7890 or equivalent |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet | Split/Splitless |
| Inlet Temp. | 250 °C |
| Injection Vol. | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Program | Start at 60°C (hold 2 min), ramp at 4°C/min to 240°C, hold for 5 min |
| MS System | Agilent 5975/5977 or equivalent |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization | Electron Impact (EI) at 70 eV |
| Acquisition | Selected Ion Monitoring (SIM) Mode |
SIM Program Setup
For accurate quantification, monitor the following ions. The most abundant, unique ion should be used as the quantifier, with others serving as qualifiers to confirm identity.
| Compound | Retention Time (approx.) | Ion Type | m/z |
| This compound | ~14.5 min | Quantifier | 69 |
| Qualifier | 41 | ||
| Qualifier | 84 | ||
| Geranial | ~14.8 min | Quantifier | 69 |
| Qualifier | 41 | ||
| Qualifier | 84 | ||
| Diphenyl oxide (IS) | ~18.2 min | Quantifier | 169 |
| Qualifier | 141 | ||
| Qualifier | 65 |
Note: Retention times are approximate and will vary based on the specific GC system and conditions.
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared calibration standards. For each level, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the concentration of this compound to generate a calibration curve. The curve should exhibit good linearity (R² > 0.995).
-
Sample Analysis: Inject the prepared essential oil sample.
-
Calculation: Identify the peaks for this compound and the internal standard in the sample chromatogram based on their retention times and qualifier ions. Calculate the ratio of the this compound peak area to the internal standard peak area. Use the calibration curve equation to determine the concentration of this compound in the prepared sample solution (in µg/mL).
-
Final Concentration: Calculate the final concentration of this compound in the original essential oil sample using the following formula:
This compound (mg/g) = (C_sol × V) / W_eo
Where:
-
C_sol = Concentration of this compound in the sample solution from the calibration curve (µg/mL)
-
V = Final volume of the sample solution (mL)
-
W_eo = Weight of the essential oil sample (mg)
-
Workflow Diagram
Caption: Workflow for this compound quantification by GC-MS.
Representative Data
The concentration of this compound can vary significantly depending on the plant's origin, harvest time, and distillation method. The table below summarizes typical concentrations found in common essential oils.
| Essential Oil | Botanical Name | Typical this compound Concentration (%) |
| Lemon Myrtle | Backhousia citriodora | 37 - 39% |
| Lemongrass | Cymbopogon citratus | 34 - 38% |
Data compiled from literature sources.[1]
Conclusion
The GC-MS method detailed in this application note provides a robust, sensitive, and reliable protocol for the quantification of this compound in essential oils. The use of an internal standard and Selected Ion Monitoring (SIM) mode ensures high accuracy and precision, making this method suitable for routine quality control, product development, and research applications. Proper validation of the method should be performed in accordance with internal laboratory guidelines or relevant regulatory standards (e.g., ICH).
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of Neral and Geranial
Introduction
Neral and Geranial are the two geometric isomers of Citral, a key aromatic compound found in the essential oils of various plants, including lemon grass, lemon myrtle, and citrus fruits. Geranial (trans-citral or citral A) and this compound (cis-citral or citral B) are known for their distinct lemon-like aromas and are widely used in the food, cosmetic, and pharmaceutical industries. Due to their similar structures, the separation and accurate quantification of these isomers can be challenging. This application note presents a reliable and efficient High-Performance Liquid Chromatography (HPLC) method for the baseline separation of this compound and Geranial.
Principle
This method utilizes normal-phase HPLC on a silica-based column. The separation is achieved based on the differential interaction of the two isomers with the polar stationary phase. The less polar Geranial elutes before the more polar this compound. A mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (ethyl acetate) is used to achieve optimal separation. Detection is performed using a UV detector at a wavelength where both isomers exhibit strong absorbance.
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained using the described HPLC method for the separation of this compound and Geranial.
| Parameter | This compound | Geranial |
| Retention Time (min) | 7.6 | 6.8 |
| Resolution (Rs) | \multicolumn{2}{ | c |
| Tailing Factor (T) | 1.1 | 1.2 |
| Theoretical Plates (N) | > 5000 | > 5000 |
Experimental Protocol
1. Materials and Reagents
-
This compound standard (≥95% purity)
-
Geranial standard (≥95% purity)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade) for sample preparation
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
3. Chromatographic Conditions
| Parameter | Value |
| Column | Silica column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Ethyl Acetate (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
4. Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of this compound and Geranial standards and dissolve each in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation
-
For essential oil samples, accurately weigh a suitable amount of the oil and dissolve it in methanol to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. System Suitability
-
Before sample analysis, perform at least five replicate injections of a standard mixture containing both this compound and Geranial.
-
The system is deemed suitable for analysis if the resolution between the this compound and Geranial peaks is greater than 2.0, and the tailing factor for each peak is between 0.9 and 1.5.
7. Analysis
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the peaks of this compound and Geranial in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantify the amount of this compound and Geranial in the samples using the calibration curves constructed from the peak areas of the standard solutions.
Workflow Diagram
Caption: Experimental workflow for the HPLC separation of this compound and Geranial.
Application Notes and Protocols for the Synthesis of Neral from Citral Mixtures
Introduction
Citral is a naturally occurring acyclic monoterpene aldehyde, found in the essential oils of several plants, including lemon myrtle, lemongrass, and Litsea cubeba. It is a mixture of two geometric isomers: geranial (trans-citral or citral A) and neral (cis-citral or citral B). While both isomers contribute to the characteristic citrus scent, this compound possesses a less intense, sweeter, and more desirable aroma for the fragrance industry, making it a more valuable compound. The separation of these isomers is a challenging task due to their similar physicochemical properties. This document provides detailed protocols for the enrichment and isolation of this compound from citral mixtures, focusing on fractional distillation and preparative chromatography.
Chemical Structures:
-
This compound (cis-citral):
-
Molecular Formula: C₁₀H₁₆O
-
Molar Mass: 152.23 g/mol
-
Boiling Point: ~228 °C (at 760 mmHg)
-
-
Geranial (trans-citral):
-
Molecular Formula: C₁₀H₁₆O
-
Molar Mass: 152.23 g/mol
-
Boiling Point: ~229 °C (at 760 mmHg)
-
Data Presentation: Comparison of this compound Separation Methods
The following table summarizes the quantitative data for different methods used to separate this compound from geranial in a citral mixture.
| Method | Key Parameters | This compound Purity Achieved | Yield | Throughput | Key Advantages | Key Disadvantages |
| Fractional Distillation | Vacuum Pressure: 5-20 mmHg; Temperature: 100-120 °C; Column with 50-100 theoretical plates | Up to 98% | > 90% | High | Scalable, well-established technology | High energy consumption, requires high-efficiency columns |
| Preparative Gas Chromatography | Stationary Phase: Carbowax 20M; Temperature Program: 150-200 °C | > 99% | Lower than distillation | Low | High purity achievable | Not easily scalable, high cost |
| Adsorption Chromatography | Adsorbent: Zeolite (e.g., ZSM-5) or Silica Gel; Eluent: Hexane/Ethyl Acetate gradient | 95-99% | 80-90% | Moderate | High selectivity, can be regenerated | Requires large solvent volumes, potential for sample loss |
| Extractive Distillation | Solvent: Ionic Liquids (e.g., [BMIM][BF₄]); Reduced Pressure | > 99% | > 95% | Moderate to High | High separation factor, potential for lower energy consumption | High cost of ionic liquids, requires solvent recovery system |
Experimental Protocols
Fractional Distillation under Reduced Pressure
This protocol describes the separation of this compound and geranial from a citral mixture using a high-efficiency distillation column under vacuum.
Materials:
-
Citral mixture (e.g., from lemongrass oil)
-
Vacuum pump
-
Fractional distillation unit with a high-efficiency packed column (e.g., Vigreux or packed with Raschig rings or structured packing)
-
Heating mantle with a stirrer
-
Manometer
-
Receiving flasks
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
Procedure:
-
System Setup: Assemble the fractional distillation apparatus. Ensure all connections are vacuum-tight.
-
Charging the Flask: Charge the distillation flask with the citral mixture. Add boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system, aiming for a stable pressure between 5 and 20 mmHg.
-
Heating: Begin heating the distillation flask. The temperature should be carefully controlled to achieve a slow and steady distillation rate.
-
Equilibration: Allow the column to equilibrate by running it at total reflux for at least one hour. This allows the vapor-liquid equilibrium to be established, leading to better separation.
-
Collecting Fractions: Begin collecting the distillate in fractions. The first fraction will be enriched in the lower-boiling point isomer (this compound).
-
Monitoring: Monitor the head temperature and the composition of the distillate fractions using Gas Chromatography (GC).
-
Fraction Cutting: Make cuts between fractions based on the GC analysis to isolate the this compound-rich fractions.
-
Shutdown: Once the separation is complete, cool the system down before releasing the vacuum.
Preparative Adsorption Chromatography
This protocol outlines the separation of this compound and geranial using a silica gel column.
Materials:
-
Citral mixture
-
Silica gel (60-200 µm)
-
Glass chromatography column
-
Eluent: Hexane and Ethyl Acetate
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the citral mixture in a minimal amount of the initial eluent (e.g., 98:2 hexane:ethyl acetate) and load it onto the top of the column.
-
Elution: Begin eluting the sample with a gradient of increasing polarity (increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Analysis: Analyze the composition of each fraction using Thin Layer Chromatography (TLC) or GC to identify the fractions containing pure this compound.
-
Pooling and Concentration: Pool the this compound-rich fractions and remove the solvent using a rotary evaporator to obtain purified this compound.
Visualizations
Caption: Experimental workflow for the separation of this compound from a citral mixture.
Caption: Logical relationship of citral isomers and their applications.
Application Notes and Protocols: Neral as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neral, the (Z)-isomer of citral, is a readily available and cost-effective achiral monoterpene aldehyde. Its versatile chemical structure, featuring a conjugated aldehyde and two carbon-carbon double bonds, makes it an attractive starting material for the synthesis of complex chiral molecules. Through the strategic application of asymmetric catalysis, this compound can be transformed into valuable chiral building blocks, enabling efficient and stereocontrolled access to a variety of natural products and pharmaceutically active compounds.
This document provides detailed application notes and experimental protocols for the use of this compound as a chiral building block in two distinct and significant synthetic applications: the organocatalytic synthesis of (-)-menthol and cannabinoids via a key chiral intermediate, and the synthesis of iridoid lactones, a class of biologically active natural products.
Application 1: Asymmetric Synthesis of (-)-Menthol and Cannabinoids from this compound
A pivotal advancement in the use of this compound as a chiral building block is its enantioselective cyclization to (1R,6S)-trans-isopiperitenol. This reaction, catalyzed by a confined chiral Brønsted acid, overcomes the long-standing challenge of controlling the reactivity of the initially formed product, which is often more susceptible to side reactions than the starting material. The resulting (1R,6S)-trans-isopiperitenol is a valuable chiral intermediate that serves as a common precursor for the efficient synthesis of both (-)-menthol and various cannabinoids.
Signaling Pathway: The "this compound to Isopiperitenol Dilemma" and its Catalytic Solution
Caption: Asymmetric cyclization of this compound to (1R,6S)-trans-isopiperitenol.
Quantitative Data
| Reaction Step | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | e.r. (or d.r.) |
| Asymmetric Cyclization | (1R,6S)-trans-isopiperitenol | Chiral Imino-imidodiphosphate | Toluene | -20 | 82 | 97:3 |
| Hydrogenation | (-)-Menthol | Pd/C, H₂ | Ethanol | RT | >95 | >99:1 d.r. |
| Friedel-Crafts Alkylation | Cannabidiol (CBD) | Olivetol, BF₃·OEt₂ | CH₂Cl₂ | 0 to RT | ~60-70 | >98:2 d.r. |
Experimental Protocols
Materials:
-
This compound (freshly distilled)
-
Chiral imino-imidodiphosphate catalyst (e.g., a highly fluorinated derivative)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral imino-imidodiphosphate catalyst (1-5 mol%).
-
Add anhydrous toluene to dissolve the catalyst.
-
Cool the solution to -20 °C in a cryostat.
-
Slowly add a solution of freshly distilled this compound in anhydrous toluene to the catalyst solution over a period of 1 hour.
-
Stir the reaction mixture at -20 °C for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a small amount of triethylamine.
-
Warm the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (1R,6S)-trans-isopiperitenol as a colorless oil.
Materials:
-
(1R,6S)-trans-isopiperitenol
-
Palladium on carbon (10 wt. % Pd)
-
Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
In a round-bottom flask, dissolve (1R,6S)-trans-isopiperitenol in ethanol.
-
Carefully add palladium on carbon to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield (-)-menthol, which can be further purified by crystallization or distillation if necessary.
Materials:
-
(1R,6S)-trans-isopiperitenol
-
Olivetol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, dissolve olivetol in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (1R,6S)-trans-isopiperitenol in anhydrous dichloromethane.
-
Add boron trifluoride diethyl etherate dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford cannabidiol.
Experimental Workflow
Caption: Workflow for the synthesis of (-)-menthol and cannabinoids from this compound.
Application 2: Asymmetric Synthesis of Iridoid Lactones from this compound
This compound is also a valuable precursor for the asymmetric synthesis of iridoids, a class of monoterpenoids characterized by a cyclopentanopyran ring system. Many iridoids exhibit a wide range of biological activities. A key transformation in this synthetic route is the enantioselective intramolecular carbonyl-ene reaction of a citronellal derivative, which can be accessed from this compound. For instance, this compound can be converted to (-)-isopulegone, a key intermediate in the synthesis of various iridoid lactones.
Quantitative Data
| Reaction Step | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | e.e. (%) |
| Asymmetric Cyclization | (-)-Isopulegone | Chiral Secondary Amine (e.g., Proline derivative) | DMSO | RT | ~70-80 | >95 |
Experimental Protocol
Materials:
-
This compound (freshly distilled)
-
Chiral secondary amine catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)
-
Acid co-catalyst (e.g., Benzoic acid)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a vial, add the chiral secondary amine catalyst (5-10 mol%) and the acid co-catalyst (5-10 mol%).
-
Add dimethyl sulfoxide and stir until the catalyst and co-catalyst are dissolved.
-
Add this compound to the catalyst solution.
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (-)-isopulegone.
Logical Relationship Diagram
Caption: Synthetic pathway from this compound to iridoid lactones.
Conclusion
This compound serves as a versatile and economically viable starting material for the asymmetric synthesis of valuable chiral molecules. The protocols outlined in this document demonstrate two powerful strategies for harnessing the reactivity of this compound to produce key intermediates for the synthesis of (-)-menthol, cannabinoids, and iridoid lactones. The use of modern catalytic methods allows for high levels of stereocontrol, leading to efficient and scalable synthetic routes. These applications highlight the potential of this compound as a fundamental building block in both academic research and industrial drug development.
Enantioselective Synthesis of Neral Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Neral derivatives, crucial intermediates in the production of fragrances, pharmaceuticals, and other fine chemicals. The methodologies presented herein focus on enzymatic, metal-catalyzed, and organocatalytic approaches, offering a range of strategies to achieve high enantioselectivity and yield.
Enzymatic Synthesis of (R)-Citronellal from Geraniol
This protocol details a bienzymatic cascade for the synthesis of (R)-citronellal, a reduced derivative of this compound, starting from the readily available substrate geraniol. This method utilizes a copper radical alcohol oxidase (CgrAlcOx) and an ene reductase (OYE2) to achieve high conversion and excellent enantiomeric excess.
Application Notes
This enzymatic approach offers a green and sustainable alternative to traditional chemical methods, operating under mild reaction conditions. The use of immobilized enzymes allows for easier catalyst recovery and reuse. The reaction proceeds in a two-step cascade within a single pot. Initially, geraniol is oxidized to geranial. Subsequently, geranial is reduced to (R)-citronellal. A key advantage of this method is the high enantioselectivity, consistently achieving over 95% ee.[1] The presence of a co-solvent like heptane can enhance the reaction by protecting the enzyme from product inhibition.
Experimental Protocol
Materials:
-
Geraniol
-
Copper radical alcohol oxidase from Colletotrichum graminicola (CgrAlcOx), His-tagged
-
Ene reductase from Saccharomyces cerevisiae (OYE2), His-tagged
-
Glucose dehydrogenase (GDH), His-tagged
-
Immobilization resin (e.g., Ni-chelated resin)
-
Potassium phosphate buffer (KPi), pH 8.0
-
NADP+
-
Glucose
-
Catalase
-
Horseradish peroxidase (HRP)
-
Heptane
-
Acetone
Procedure:
-
Enzyme Immobilization: Co-immobilize His-tagged OYE2 and GDH on a suitable resin according to the manufacturer's instructions. Separately immobilize His-tagged CgrAlcOx on a similar resin.
-
Reaction Setup: In a reaction vessel, combine the immobilized CgrAlcOx and co-immobilized OYE2-GDH.
-
Add 100 mM potassium phosphate buffer (pH 8.0).
-
To the vessel, add the following reagents to the specified final concentrations: 10 mM geraniol (dissolved in a minimal amount of acetone), 1 mM NADP+, 100 mM glucose, 360 U/mL catalase, and 3 µM HRP.
-
Introduce heptane as a co-solvent to a final volume of 20% (v/v).
-
Reaction Conditions: Incubate the reaction mixture at 25°C with agitation (e.g., 180 rpm) for 7 hours.
-
Work-up and Analysis: After the reaction, extract the product with a suitable organic solvent (e.g., ethyl acetate). Analyze the conversion and enantiomeric excess of (R)-citronellal using chiral gas chromatography (GC).
Quantitative Data
| Substrate | Catalyst System | Co-solvent | Time (h) | Conversion (%) | (R)-Citronellal ee (%) |
| Geraniol (10 mM) | Immobilized CgrAlcOx, OYE2, GDH | 20% Heptane | 7 | 95 | 96.9 |
| Geraniol (20 mM) | Immobilized CgrAlcOx, OYE2, GDH | 20% Heptane | 7 | 76 | >95 |
| Geraniol (20 mM) | Immobilized CgrAlcOx, OYE2, GDH | 20% Heptane | 18 | 86 | >95 |
Experimental Workflow
Caption: Workflow for the one-pot enzymatic synthesis of (R)-citronellal.
Metal-Catalyzed Enantioselective Synthesis of this compound Derivatives
Metal complexes with chiral ligands are powerful tools for the asymmetric synthesis of this compound derivatives. This section focuses on the rhodium-catalyzed asymmetric isomerization of nerylamine to citronellal enamine, a precursor to citronellal.
Application Notes
The rhodium-catalyzed asymmetric isomerization of allylic amines is a highly efficient method for producing chiral enamines, which can then be hydrolyzed to the corresponding aldehydes. The use of a Rhodium(I) catalyst with a chiral diphosphine ligand, such as BINAP, allows for excellent control of enantioselectivity, achieving up to 98% ee. This reaction is characterized by its high turnover number (TON), making it suitable for large-scale industrial applications. The choice of the ligand enantiomer ((R)- or (S)-BINAP) determines the chirality of the final product.
Experimental Protocol
Materials:
-
N,N-diethylnerylamine
-
[Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene)
-
(R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve [Rh(COD)2]BF4 and the chiral BINAP ligand in the anhydrous solvent to form the catalyst solution.
-
Reaction Setup: In a separate flask, dissolve N,N-diethylnerylamine in the anhydrous solvent.
-
Reaction Execution: Add the catalyst solution to the substrate solution under an inert atmosphere.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 40-80 °C) and monitor the progress by TLC or GC.
-
Work-up and Analysis: Upon completion, the reaction mixture can be concentrated. The resulting enamine can be hydrolyzed to citronellal using acidic conditions. The enantiomeric excess of the final product is determined by chiral GC or HPLC.
Quantitative Data
| Substrate | Catalyst | Ligand | Solvent | Yield (%) | ee (%) |
| N,N-diethylnerylamine | [Rh(COD)2]BF4 | (S)-BINAP | THF | >99 | 98 ((R)-enamine) |
| N,N-diethylgeranylamine | [Rh(COD)2]BF4 | (R)-BINAP | THF | >99 | 98 ((S)-enamine) |
Reaction Pathway
Caption: Rhodium-catalyzed asymmetric isomerization pathway.
Organocatalytic Enantioselective Synthesis of this compound Derivatives
Organocatalysis provides a metal-free approach to the enantioselective synthesis of this compound derivatives. A notable example is the asymmetric cyclization of this compound to isopiperitenol, a valuable precursor for menthol and cannabinoids, using a chiral Brønsted acid catalyst.
Application Notes
The direct asymmetric cyclization of this compound to isopiperitenol is a challenging transformation due to competing side reactions. However, the use of a confined and highly acidic chiral catalyst, such as a highly fluorinated imino-imidodiphosphate, can promote the desired cyclization with high efficiency and enantioselectivity. This catalyst is believed to bind the product in a conformation that prevents its decomposition, thus overcoming a major hurdle in this reaction. This method provides a direct route to a key chiral building block from a readily available starting material.
Experimental Protocol
Materials:
-
This compound
-
Chiral imino-imidodiphosphate catalyst
-
Anhydrous, non-polar solvent (e.g., toluene or dichloromethane)
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the chiral imino-imidodiphosphate catalyst in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -20 °C to room temperature).
-
Reaction Execution: Add this compound to the catalyst solution.
-
Reaction Conditions: Stir the reaction mixture at the controlled temperature and monitor its progress by TLC or GC.
-
Work-up and Analysis: Once the reaction is complete, quench the reaction with a mild base (e.g., triethylamine). Purify the product by flash column chromatography. Determine the yield and enantiomeric excess of the isopiperitenol product by chiral HPLC or GC.
Quantitative Data
| Substrate | Catalyst | Product | Yield (%) | ee (%) |
| This compound | Chiral imino-imidodiphosphate | (1R,6S)-trans-isopiperitenol | High | High |
Logical Relationship Diagram
Caption: Logical diagram of the organocatalytic cyclization of this compound.
References
Neral: Analytical Standard for Research and Development
Application Notes and Protocols
These application notes provide a comprehensive guide for the use of neral as an analytical standard. This document is intended for researchers, scientists, and drug development professionals working with essential oils, flavorings, and pharmaceutical preparations containing this compound. Detailed methodologies for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are presented, along with key physical and chemical properties and spectral data.
Chemical and Physical Properties
This compound, also known as citral b or (Z)-citral, is the cis-isomer of citral. It is a monoterpene aldehyde commonly found in the essential oils of various plants, including lemon myrtle, lemongrass, and citrus fruits. Its distinct lemon scent makes it a valuable ingredient in the fragrance and flavor industries. In research and pharmaceutical development, accurate quantification of this compound is crucial for quality control and formulation studies.
| Property | Value |
| Synonyms | (Z)-3,7-Dimethyl-2,6-octadienal, Citral b |
| CAS Number | 106-26-3 |
| Molecular Formula | C10H16O |
| Molecular Weight | 152.23 g/mol |
| Appearance | Pale yellow liquid |
| Odor | Strong lemon-like |
| Boiling Point | 229 °C |
| Density | 0.888 g/cm³ |
| Solubility | Insoluble in water, soluble in ethanol and ether |
Isomeric Relationship: this compound and Geranial
This compound and geranial are geometric isomers that collectively form citral. The double bond at the C2 position dictates their spatial arrangement, with this compound being the cis or (Z)-isomer and geranial being the trans or (E)-isomer. This structural difference can lead to variations in their biological activities and sensory properties, making their individual quantification essential.
Analytical Workflow
A typical analytical workflow for the quantification of this compound in a sample matrix involves sample preparation, chromatographic separation, detection, and data analysis. The choice between GC and HPLC will depend on the sample matrix, volatility of the analytes, and the desired sensitivity.
Gas Chromatography (GC) Protocol
GC is a robust and widely used technique for the analysis of volatile compounds like this compound. Separation of this compound and geranial is typically achieved using a non-polar or medium-polarity capillary column.
Experimental Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound analytical standard in a suitable solvent such as ethanol or hexane at a concentration of 1000 µg/mL.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
For essential oil samples, accurately weigh a known amount and dissolve it in the chosen solvent to achieve a concentration within the calibration range.
-
For other matrices, a suitable extraction method (e.g., liquid-liquid extraction, solid-phase microextraction) may be required.
-
-
GC-FID Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split mode, e.g., 50:1 split ratio) |
| Oven Temperature Program | Initial: 60 °C, hold for 2 minRamp: 5 °C/min to 240 °CHold: 5 min at 240 °C |
| Detector Temperature | 280 °C |
| Data Acquisition | Collect data from the start of the run until all components have eluted. |
-
Data Analysis:
-
Identify the peaks for this compound and geranial based on their retention times, as determined by the analysis of the analytical standard.
-
Generate a calibration curve by plotting the peak area against the concentration of the prepared standards.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC provides an alternative method for this compound analysis, particularly for samples that are not amenable to the high temperatures of GC. Reversed-phase chromatography is commonly employed for the separation of citral isomers.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Follow the same procedures for standard and sample preparation as described in the GC protocol, using the mobile phase as the diluent.
-
-
HPLC-UV Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Instrument | HPLC system with a UV-Vis Detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Data Acquisition | Monitor the absorbance signal throughout the run. |
-
Data Analysis:
-
Identify the this compound peak based on its retention time from the standard injection.
-
Construct a calibration curve using the peak areas of the calibration standards.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the this compound standard.
¹H-NMR (in CDCl₃, typical values):
-
δ 9.89 (d, J=8.1 Hz, 1H, -CHO)
-
δ 5.88 (d, J=8.1 Hz, 1H, =CH-CHO)
-
δ 2.16 (m, 4H, -CH₂-CH₂-)
-
δ 1.98 (s, 3H, =C(CH₃)-CHO)
-
δ 1.68 (s, 3H, =C(CH₃)₂)
-
δ 1.60 (s, 3H, =C(CH₃)₂)
¹³C-NMR (in CDCl₃, typical values):
-
δ 191.3 (-CHO)
-
δ 163.7 (=C-CHO)
-
δ 132.5 (=C(CH₃)₂)
-
δ 128.9 (=CH-CHO)
-
δ 40.7 (-CH₂-)
-
δ 27.5 (-CH₂-)
-
δ 25.6 (=C(CH₃)₂)
-
δ 17.7 (=C(CH₃)₂)
Application Notes and Protocols for Neural Delivery Methods in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
These application notes provide an overview and detailed protocols for several common neural delivery methods used in in vivo studies. The choice of delivery method is critical for the successful delivery of therapeutic agents to the central nervous system (CNS) and depends on the specific research question, the nature of the therapeutic agent, and the target region within the brain.
Invasive Delivery Methods
Invasive methods involve the direct administration of substances into the CNS, bypassing the blood-brain barrier (BBB). These techniques allow for precise targeting and high local concentrations of the therapeutic agent.
Intracerebroventricular and Intracranial Injections
Application Note:
Intracerebroventricular (ICV) and intracranial (IC) injections are widely used to deliver a variety of agents, including drugs, viruses, and other experimental compounds, directly into the brain.[1] ICV injections deliver substances into the ventricles, allowing for widespread distribution throughout the brain via the cerebrospinal fluid (CSF).[1][2] Intracranial injections, on the other hand, deliver agents to a specific brain parenchyma region, such as the striatum or hippocampus.[3] These methods are particularly useful for studying the effects of agents that do not readily cross the BBB.
Key Considerations:
-
Stereotactic Surgery: Accurate targeting requires the use of a stereotactic apparatus.
-
Injection Volume and Rate: Small volumes and slow injection rates are crucial to minimize tissue damage and backflow.[3]
-
Animal Welfare: Proper anesthesia, analgesia, and post-operative care are essential.[3][4]
Experimental Protocol: Stereotactic Intracranial Injection in Mice [3][5]
Materials:
-
Anesthetic (e.g., Ketamine/Xylazine cocktail, isoflurane)[3][4]
-
Stereotactic instrument for small animals
-
Hamilton syringe (10 µL) with a 27-gauge needle[3]
-
Surgical drill
-
Suturing material[3]
-
Heating pad[3]
-
Sterile bone wax[3]
-
Iodine and alcohol swabs
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen (e.g., intraperitoneal injection of Ketamine/Xylazine).[3]
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Administer a subcutaneous analgesic like bupivacaine at the incision site.[3]
-
Shave the head and secure the animal in the stereotactic frame.
-
Clean the surgical area with alternating iodine and alcohol swabs.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Use a cotton swab to clean the skull surface and identify the bregma and lambda landmarks.
-
Level the skull by ensuring that bregma and lambda are at the same vertical coordinate.
-
Determine the desired coordinates for the injection site relative to bregma (anterior-posterior, medial-lateral).
-
Use the surgical drill to create a small burr hole at the target coordinates, being careful not to damage the underlying dura mater.[3]
-
-
Injection:
-
Lower the Hamilton syringe needle through the burr hole to the predetermined depth (dorsal-ventral coordinate).
-
Inject the therapeutic agent at a slow and constant rate (e.g., 1 µL/min) to prevent tissue damage and reflux.[3]
-
After the injection is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and minimize backflow.[5]
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Seal the burr hole with sterile bone wax.[3]
-
Suture the scalp incision.[3]
-
Remove the animal from the stereotactic frame and place it on a heating pad to maintain body temperature during recovery.[3]
-
Monitor the animal until it has fully recovered from anesthesia.
-
Administer post-operative analgesics as required.
-
Convection-Enhanced Delivery (CED)
Application Note:
Convection-enhanced delivery (CED) is a technique that utilizes a continuous pressure gradient to deliver therapeutic agents directly into the brain parenchyma. This method bypasses the BBB and allows for the distribution of large and small molecules over a larger volume of tissue compared to simple diffusion from a single injection.[6] CED is particularly promising for the treatment of brain tumors and other localized CNS diseases.[7][8]
Key Considerations:
-
Catheter Placement: Precise stereotactic placement of the infusion catheter is critical for targeting the desired brain region.
-
Infusion Parameters: The infusion rate and volume must be carefully controlled to maximize distribution and minimize backflow and tissue damage.
-
Real-time Monitoring: Co-infusion with a tracer and imaging techniques like MRI can be used to monitor the distribution of the therapeutic agent in real-time.[6]
Experimental Protocol: Convection-Enhanced Delivery in a Rodent Model
Materials:
-
Stereotactic frame
-
Infusion pump
-
Fused silica cannula or other suitable catheter
-
Anesthesia and surgical preparation materials as described for intracranial injections.
Procedure:
-
Animal Preparation and Cannula Implantation:
-
Follow the same procedures for anesthesia, surgical site preparation, and creation of a burr hole as described for intracranial injections.
-
Securely implant the infusion cannula at the desired stereotactic coordinates.
-
-
Infusion:
-
Connect the implanted cannula to the infusion pump via tubing.
-
Infuse the therapeutic agent at a low, continuous rate (e.g., 0.1-1.0 µL/min). The optimal rate may need to be determined empirically.
-
The total infusion volume will depend on the desired distribution volume.
-
-
Post-Infusion and Animal Care:
-
After the infusion is complete, the cannula may be left in place for a short period to prevent backflow upon removal.
-
Carefully remove the cannula and close the burr hole and incision as described previously.
-
Provide post-operative care as for intracranial injections.
-
Non-Invasive and Minimally Invasive Delivery Methods
These methods aim to deliver therapeutics to the brain without the need for direct surgical intervention into the brain parenchyma.
Intranasal Delivery
Application Note:
Intranasal (IN) administration is a non-invasive method that allows certain drugs to bypass the BBB and directly enter the CNS.[9][10][11] The proposed pathways for this direct nose-to-brain transport are the olfactory and trigeminal nerves.[11][12] This route is advantageous for its ease of administration, rapid onset of action, and potential for chronic dosing without anesthesia.[9] The efficiency of nose-to-brain delivery can be influenced by the physicochemical properties of the drug and the formulation used.[13]
Key Considerations:
-
Animal Restraint: For awake animals, proper handling and restraint are necessary to ensure accurate delivery.[9]
-
Volume and Administration Technique: Small volumes administered as droplets to the nares are recommended to facilitate delivery to the olfactory region.
-
Formulation: The use of mucoadhesive or absorption-enhancing agents can improve the efficiency of intranasal delivery.[14]
Experimental Protocol: Intranasal Administration in Awake Mice [9]
Materials:
-
Micropipette and tips
-
Therapeutic agent in solution
Procedure:
-
Acclimation (for chronic studies):
-
Handle the mice for several days prior to the experiment to acclimate them to the procedure.[9]
-
-
Restraint:
-
Gently restrain the mouse by the scruff of the neck, immobilizing the head.[9]
-
-
Administration:
-
Using a micropipette, administer a small drop (2-3 µL) of the solution onto the tip of one nostril.
-
Allow the mouse to inhale the droplet.
-
Repeat for the other nostril, alternating between nostrils until the full dose is administered.
-
The total volume should generally not exceed 10-12 µL per mouse.
-
-
Post-administration:
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Focused Ultrasound (FUS) with Microbubbles
Application Note:
Focused ultrasound (FUS) in combination with systemically administered microbubbles offers a non-invasive and transient method to open the blood-brain barrier in a targeted region.[15][16][17] The microbubbles, when exposed to the FUS beam, oscillate and create mechanical forces that temporarily disrupt the tight junctions of the BBB, allowing for increased passage of therapeutic agents from the bloodstream into the brain parenchyma.[16] This technique has the potential to significantly increase the concentration of drugs delivered to specific brain regions.[17]
Key Considerations:
-
FUS Parameters: The acoustic pressure, frequency, and duration of the ultrasound exposure must be carefully controlled to ensure safe and effective BBB opening without causing tissue damage.
-
Microbubble Administration: The timing of microbubble injection relative to the FUS application is critical.
-
Image Guidance: MRI or ultrasound imaging is often used to guide the FUS beam to the target location.[6]
Experimental Protocol: Focused Ultrasound-Mediated BBB Opening in Rodents
Materials:
-
Focused ultrasound system with a transducer
-
Image-guidance system (MRI or ultrasound)
-
Microbubbles (commercially available ultrasound contrast agent)
-
Anesthesia as for surgical procedures
-
Catheter for intravenous injection
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and place it in a stereotactic frame or other positioning device compatible with the FUS and imaging systems.
-
Shave the head to ensure good acoustic coupling.
-
Place a catheter in a tail vein for intravenous injections.
-
-
Targeting and FUS Application:
-
Use the imaging system to identify the target region in the brain.
-
Apply ultrasound gel to the head and position the FUS transducer over the target area.
-
Initiate the FUS exposure at the predetermined parameters.
-
-
Microbubble and Drug Administration:
-
While the FUS is being applied, inject the microbubbles as a bolus through the intravenous catheter.
-
Administer the therapeutic agent intravenously, either shortly before, during, or immediately after the FUS procedure.
-
-
Post-procedure:
-
Monitor the animal for recovery from anesthesia.
-
The BBB typically remains open for a few hours and then reseals.[16]
-
Quantitative Data on Delivery Methods
The efficiency of drug delivery to the brain varies significantly depending on the method used. The following tables summarize some of the available quantitative data for comparison.
Table 1: Bioavailability of Selected Drugs via Different Administration Routes
| Drug | Administration Route | Bioavailability (%) | Reference |
| Ketamine | Intravenous | 100 | [18] |
| Intramuscular | 93 | [18] | |
| Intranasal | 45-50 | [18] | |
| Oral | 16-20 | [18] | |
| Fentanyl | Intravenous/Intramuscular | 100 | [19] |
| Transdermal | 90-92 | [19] | |
| Intranasal | 89 | [19] | |
| Oral | 35 | [19] | |
| Diazepam | Intravenous | ~100 | [20] |
| Intramuscular | 90-98 | [20] | |
| Rectal | 81 | [20] | |
| Oral | 76 | [20] |
Table 2: Brain Targeting Efficiency of Different Delivery Strategies
| Delivery Method/Formulation | Outcome Measure | Result | Reference |
| Intranasal delivery | Drug Targeting Efficiency (%DTE) and Nose-to-Brain Direct Transport (%DTP) | Varies widely between studies and does not correlate with physicochemical properties of the drug. Particle- and gel-based delivery systems offer limited advantage over simple solutions. | [13][21] |
| Focused Ultrasound with Doxorubicin | Increase in drug delivery | 1.75-fold increase in doxorubicin delivery to the targeted brain region compared to conventional BBB disruption. | [22] |
| Peptide-Functionalized Lipid Nanoparticles (intravenous) | Improvement in brain transfection | ~70-fold improvement in brain transfection compared to untargeted lipid nanoparticles. | [4] |
| Tat Peptide-Conjugated Lipid Nanoparticles (intravenous) | Increase in mRNA delivery efficiency | ~10-fold higher luciferase mRNA delivery efficiency in the brain compared to unconjugated nanoparticles. | [23] |
Visualizations
Signaling Pathway: Brain-Derived Neurotrophic Factor (BDNF)
Brain-Derived Neurotrophic Factor (BDNF) is a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity.[24] Upon binding to its receptor, TrkB, it activates several downstream signaling cascades, including the Ras-MAPK, PI3K-Akt, and PLCγ-PKC pathways, which ultimately lead to changes in gene expression and cellular function.[14]
Caption: BDNF signaling through the TrkB receptor activates multiple downstream pathways.
Experimental Workflow: In Vivo Neural Drug Delivery and Efficacy Assessment
The following diagram illustrates a general workflow for an in vivo study investigating a novel neural delivery method.
Caption: A typical workflow for in vivo neural drug delivery studies.
Logical Relationship: Receptor-Mediated Transcytosis (RMT) for BBB Crossing
Receptor-mediated transcytosis is a key mechanism for transporting large molecules across the blood-brain barrier. This process involves the specific binding of a ligand to a receptor on the endothelial cell surface, followed by endocytosis, vesicular transport across the cell, and exocytosis into the brain parenchyma.[1][3][5]
References
- 1. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 7. In vitro and In vivo Optimization of Liposomal Nanoparticles Based Brain Targeted Vgf Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Quantitative analysis of drug delivery to the brain via nasal route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Video: Intracranial Injection of Adeno-associated Viral Vectors [jove.com]
- 17. image-guided-focused-ultrasound-mediated-drug-delivery-for-improved-cancer-treatment - Ask this paper | Bohrium [bohrium.com]
- 18. Ketamine - Wikipedia [en.wikipedia.org]
- 19. Fentanyl - Wikipedia [en.wikipedia.org]
- 20. Diazepam - Wikipedia [en.wikipedia.org]
- 21. cris.bgu.ac.il [cris.bgu.ac.il]
- 22. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 23. Lipid nanoparticles for mRNA delivery in brain via systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
Application of Neral in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neral, the cis-isomer of citral, is a monoterpene aldehyde found in the essential oils of various plants, including lemongrass, lemon myrtle, and litsea cubeba.[1] While often studied as a component of citral in conjunction with its trans-isomer, geranial, this compound itself exhibits notable antimicrobial properties.[2] This document provides a comprehensive overview of the application of this compound in antimicrobial research, including its mechanism of action, quantitative efficacy data, and detailed protocols for in vitro evaluation.
This compound's antimicrobial activity extends to a range of pathogenic bacteria and fungi, making it a compound of interest for the development of new antimicrobial agents, particularly in an era of growing antibiotic resistance. Its primary mechanism of action is believed to involve the disruption of microbial cell membranes, leading to increased permeability and subsequent cell death.[1][3]
Data Presentation
The antimicrobial efficacy of this compound is often evaluated in the context of citral. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of citral against various bacterial and fungal strains. It is important to note that citral is a mixture of this compound and geranial, and the specific contribution of this compound to the observed activity can be influenced by synergistic effects between the two isomers.[2]
Table 1: Minimum Inhibitory Concentration (MIC) of Citral against Pathogenic Bacteria
| Microorganism | Strain | MIC (mg/mL) | Reference |
| Cronobacter sakazakii | ATCC 29544 | 0.27 - 0.54 | [1] |
| Escherichia coli | O157:H7 | - | [1] |
| Salmonella Typhimurium | - | - | [1] |
| Listeria monocytogenes | - | - | [1] |
| Staphylococcus aureus | - | - | [1] |
| Yersinia enterocolitica | ATCC 23715 | 0.2 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Citral against Pathogenic Fungi
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Aspergillus flavus | - | - | [2] |
| Candida albicans | - | - | [2] |
| Trichophyton rubrum | - | - | [2] |
Mechanism of Action
The primary antimicrobial mechanism of this compound, as a component of citral, is the disruption of the microbial cell membrane's integrity and function. This leads to a cascade of events culminating in cell death.
-
Membrane Permeabilization: this compound's lipophilic nature allows it to intercalate into the lipid bilayer of the microbial cell membrane. This disrupts the membrane's structure and increases its permeability.[3]
-
Loss of Cellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, ATP, and genetic material.[1]
-
Disruption of Cellular Processes: The loss of the proton motive force across the damaged membrane and the depletion of ATP disrupt critical cellular processes, including energy production and transport of nutrients.
While the direct interaction with the cell membrane is considered the main mechanism, other potential targets, such as specific microbial enzymes, may also be affected, though this area requires further investigation.[5][6]
References
- 1. Antimicrobial Activity and Possible Mechanism of Action of Citral against Cronobacter sakazakii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microbial enzymes as powerful natural anti-biofilm candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inactivation of microbial enzymes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Neral as a Precursor for Fine Chemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of neral, a key component of citral, as a versatile precursor for the synthesis of a variety of valuable fine chemicals. The protocols detailed herein are aimed at providing researchers, scientists, and drug development professionals with practical methodologies for the transformation of this compound into high-value compounds, including fragrances, pharmaceutical intermediates, and building blocks for complex molecules.
Introduction
This compound, the (Z)-isomer of 3,7-dimethyl-2,6-octadienal, is a monoterpene aldehyde that, along with its (E)-isomer geranial, constitutes citral.[1] Sourced from essential oils or produced synthetically, citral is an important and readily available raw material.[2] this compound's reactivity, stemming from its α,β-unsaturated aldehyde functionality and an additional isolated double bond, makes it a valuable starting material for a range of chemical transformations. These include reductions, condensations, and cyclizations to produce a diverse array of fine chemicals with applications in the fragrance, flavor, and pharmaceutical industries.
This document outlines key applications of this compound in fine chemical synthesis, providing detailed experimental protocols, quantitative data for process optimization, and graphical representations of reaction pathways and workflows.
Key Synthetic Applications of this compound
This compound is a pivotal precursor in the synthesis of several classes of commercially significant fine chemicals:
-
Ionones and Vitamin A: this compound, as a component of citral, is a crucial starting material for the synthesis of pseudoionone, which is then cyclized to form α- and β-ionones.[1][3] These ionones are not only important fragrance compounds with a characteristic violet scent but are also key intermediates in the industrial synthesis of Vitamin A.[4]
-
Citronellal and Menthol: The selective hydrogenation of the α,β-unsaturated double bond in this compound (within citral) yields citronellal.[5][6] Citronellal is a valuable fragrance and flavoring agent in its own right and serves as a precursor for the synthesis of isopulegol and subsequently menthol, which has widespread applications in pharmaceuticals and consumer products.[7]
-
Nerol: The selective reduction of the aldehyde group in this compound affords nerol, a valuable terpene alcohol with a fresh, rosy fragrance. Nerol is used extensively in the perfume industry.
Application Note 1: Synthesis of β-Ionone from Citral (this compound/Geranial Mixture)
This two-step synthesis involves the initial base-catalyzed aldol condensation of citral with acetone to form pseudoionone, followed by an acid-catalyzed cyclization to yield β-ionone.
Step 1: Synthesis of Pseudoionone
Reaction Scheme:
Caption: Aldol condensation of citral with acetone to form pseudoionone.
Experimental Protocol:
-
To a 2000 mL flask, add 722 g of acetone and 27 g of a 41% aqueous solution of sodium hydroxide.[1]
-
Under stirring at room temperature, add 500 g of citral to the mixture.[1]
-
Heat the mixture in a water bath to 40°C and continue stirring for 1.5 hours.[1]
-
After the reaction, separate the aqueous layer.
-
Neutralize the organic layer with a 1% hydrochloric acid solution, wash with distilled water, and dry over anhydrous sodium sulfate.[1]
-
Remove any residual acetone and purify the product by rectification to obtain pseudoionone.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Citral Input | 500 g | [1] |
| Acetone Input | 722 g | [1] |
| NaOH (41% aq.) | 27 g | [1] |
| Reaction Temp. | 40°C | [1] |
| Reaction Time | 1.5 h | [1] |
| Yield of Pseudoionone | 63.1% | [1] |
| Boiling Point | 119-121°C / 0.4 kPa | [1] |
Step 2: Cyclization of Pseudoionone to β-Ionone
Reaction Scheme:
Caption: Acid-catalyzed cyclization of pseudoionone to β-ionone.
Experimental Protocol:
Note: The cyclization of pseudoionone is highly exothermic and requires careful temperature control.
-
In a suitable reactor, prepare a biphasic mixture of concentrated sulfuric acid and an organic solvent such as toluene.[8]
-
Slowly dose the pseudoionone into the reactor containing the acid-solvent mixture while maintaining rigorous temperature control.[8]
-
The reaction is rapid, and upon completion, the mixture is quenched to stop the reaction.[8]
-
The organic layer is separated, washed, and the solvent is removed.
-
The crude β-ionone is then purified by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Concentrated H₂SO₄ | [9] |
| Solvent | Toluene (biphasic) or 1-Nitropropane (homogeneous) | [4][8] |
| Key Observation | The reaction proceeds in two steps: a rapid cyclization to α-ionone followed by a slower isomerization to β-ionone. | [4][10] |
| Yield of Ionones | Up to 90% | [10] |
Application Note 2: Selective Hydrogenation of Citral to Citronellal
This protocol describes a green and highly selective method for the synthesis of citronellal from citral using palladium nanoparticles as a catalyst in an aqueous medium.
Reaction Scheme:
Caption: Selective hydrogenation of citral to citronellal.
Experimental Protocol:
-
In a pressure reactor, charge the ammonium-capped palladium nanoparticle catalyst (approx. 3 nm size) suspended in water.[5][6]
-
Add citral and a catalytic amount of potassium hydroxide.[5][6]
-
Pressurize the reactor with hydrogen gas.[6]
-
Conduct the reaction at room temperature with stirring until complete conversion of citral.[5][6]
-
After the reaction, the catalyst can be separated, and the product citronellal can be extracted and purified.
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Ammonium-capped Pd Nanoparticles (3 nm) | [5][6] |
| Solvent | Water | [5][6] |
| Additive | Potassium Hydroxide (KOH) | [5][6] |
| H₂ Pressure | 5 bar | [6] |
| Temperature | 25°C | [6] |
| Selectivity to Citronellal | 95% | [5][6] |
| Scale | 2 g to 135 g | [5][6] |
| Chemical Yield | 95% | [11] |
Application Note 3: Cyclization of Citronellal to Isopulegol
This protocol details a green chemistry approach for the synthesis of isopulegol, a precursor to menthol, via the cyclization of citronellal using a clay catalyst.
Reaction Scheme:
Caption: Clay-catalyzed cyclization of citronellal to isopulegol.
Experimental Protocol:
-
In a reaction flask, suspend montmorillonite (MK10) clay catalyst in a suitable buffer medium.[7][12]
-
Add citronellal to the suspension.
-
Stir the reaction mixture at room temperature for 2 hours.[7][12]
-
Upon completion, filter off the catalyst.
-
Extract the isopulegol from the aqueous phase with an organic solvent.
-
Dry the organic extract and remove the solvent to obtain the crude product, which can be further purified.
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Montmorillonite (MK10) Clay | [7][12] |
| Solvent | Buffer Medium | [7][12] |
| Temperature | Room Temperature | [7][12] |
| Reaction Time | 2 hours | [7][12] |
| Yield of Isopulegol | High Yield | [12] |
Alternative Protocol using Zinc Bromide:
A preparation method using anhydrous zinc bromide as a catalyst in toluene has also been reported.[13]
-
In a reactor with toluene, citronellal is subjected to cyclization with anhydrous zinc bromide.[13]
-
The reaction is carried out at 0-5°C.[13]
-
After the reaction, it is quenched, and the layers are separated.
-
Toluene is recovered from the organic phase, and the product is purified by rectification.[13]
-
A yield of 96.9% with a purity of 98.55% has been reported for this method.[13]
Experimental Workflow Overviews
The following diagrams illustrate the logical flow of the synthetic processes described.
Caption: Experimental workflow for the synthesis of β-Ionone.
Caption: Experimental workflow for the synthesis of Citronellal and Isopulegol.
Conclusion
This compound, as a major component of citral, is a highly versatile and economically important precursor for the synthesis of a wide range of fine chemicals. The protocols outlined in these application notes provide a foundation for the laboratory-scale synthesis of key fragrance and pharmaceutical intermediates. The presented data and workflows can serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development, enabling the efficient and sustainable production of high-value compounds from a readily available starting material. Further research into novel catalytic systems and process optimization can continue to expand the synthetic utility of this compound.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. CN102070423B - Method for preparing (E)-pseudoionone - Google Patents [patents.google.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. gctlc.org [gctlc.org]
- 8. upcommons.upc.edu [upcommons.upc.edu]
- 9. Sciencemadness Discussion Board - alpha and beta ionone by cyclization of pseudoionone - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. datapdf.com [datapdf.com]
- 11. citral to citronellal [microchem.fr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN108484355B - Preparation method of isopulegol - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Improving Neral Stability in Aqueous Solutions
Welcome to the technical support center for Neral (Citral) stability. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (Citral) solution losing its characteristic lemon-like aroma and turning yellowish-brown?
A1: this compound, an isomer of Citral, is chemically unstable in aqueous solutions, especially under acidic conditions.[1][2][3][4] This instability leads to its degradation into various off-flavor compounds, such as p-cymene, p-cresol, and p-methylacetophenone, which can cause discoloration and loss of the desired aroma.[1][2]
Q2: What are the primary factors that accelerate the degradation of this compound in my experiments?
A2: The primary factors accelerating this compound degradation are:
-
Low pH (Acidic Conditions): Acid-catalyzed reactions, including cyclization and subsequent oxidation, are the main degradation pathways.[3][5]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, leading to faster degradation.
-
Exposure to Air (Oxygen): Oxidative reactions contribute to the formation of off-flavor products.[6]
-
Exposure to Light: Photodegradation can also occur, breaking down the this compound molecule.
-
Presence of Metal Ions: Metal ions can act as catalysts for oxidative degradation reactions.[6]
Q3: My this compound is not dissolving well in my aqueous buffer. What can I do?
A3: this compound has low aqueous solubility.[7] To improve solubility, you can consider forming an inclusion complex with cyclodextrins or creating an oil-in-water nanoemulsion.[7][8] These techniques encapsulate the this compound molecule, enhancing its dispersibility and stability in water.[7][8]
Q4: What are the most effective methods to improve the stability of this compound in an aqueous solution for long-term experiments?
A4: The most effective strategies involve encapsulating this compound to protect it from the aqueous environment:
-
Nanoemulsions: Encapsulating this compound in oil-in-water nanoemulsions is a highly effective method. The oil droplets shield this compound from protons (in acidic solutions) and other reactive molecules in the water phase.[3]
-
Cyclodextrin Inclusion Complexes: Forming an inclusion complex with cyclodextrins (CDs) can significantly enhance this compound's thermal stability, increase its shelf-life, and improve water solubility.[7][9][10] The this compound molecule is sequestered within the hydrophobic cavity of the CD.[7]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid loss of this compound concentration confirmed by HPLC. | Acid-Catalyzed Degradation: The pH of your aqueous solution is too low (acidic). | 1. Adjust pH: If your protocol allows, increase the pH of the solution. This compound shows maximum stability closer to neutral pH. 2. Encapsulation: Protect this compound from the acidic environment by preparing a nanoemulsion or a cyclodextrin inclusion complex (see protocols below). |
| Solution develops off-odors and changes color. | Chemical Degradation: this compound is degrading into byproducts like p-cymene and p-cresol. | 1. Confirm Degradation Products: Use analytical techniques like GC-MS to identify the degradation products. 2. Implement Stabilization: Utilize encapsulation techniques (nanoemulsions or cyclodextrins) to inhibit these degradation pathways.[1][2] |
| Phase separation or cloudiness observed in the this compound solution over time. | Poor Solubility/Emulsion Instability: this compound has low water solubility, or if using an emulsion, it may be kinetically unstable (e.g., Ostwald ripening). | 1. Enhance Solubility: Use cyclodextrins to create a stable, water-soluble inclusion complex.[7] 2. Optimize Emulsion: If using a nanoemulsion, optimize the formulation by adjusting the surfactant (e.g., Tween 80) and considering the addition of a ripening inhibitor like sesame oil to improve long-term stability.[11] |
| Inconsistent results in biological assays. | This compound Volatility and Degradation: this compound is highly volatile and may be degrading during the experiment, leading to a lower effective concentration. | 1. Prepare Fresh Solutions: Prepare this compound solutions immediately before use. 2. Use Encapsulation: Encapsulation in cyclodextrin nanofibers or nanoemulsions reduces volatility and improves stability, ensuring a more consistent concentration over the duration of the assay.[7][9] |
Quantitative Data Summary
The stability of this compound can be significantly improved through formulation. The tables below summarize key data from studies on this compound (Citral) stabilization.
Table 1: Stability of Citral Nanoemulsions Under Different Conditions
| Emulsifier System | Oil Phase / Ripening Inhibitor | Mean Droplet Size (nm) | Storage Conditions | Stability Outcome | Reference |
| Gelatin & Tween 20 (3:1 ratio) | Not specified | 467.83 | 30°C for 14 days | Remained stable; protected citral from degradation under acidic conditions. | [1][2] |
| Tween 80 (5%) | None | 20.44 | 90 days | Least stable; showed significant droplet size increase. | [11] |
| Tween 80 (5%) | Sesame Oil (5%) | Not specified | 90 days | Best stability; effectively controlled Ostwald ripening. | [11] |
| Whey Protein Isolate (WPI) | Corn Oil | ~200 | pH 3.0 | WPI was effective at inhibiting the oxidative deterioration of citral. | [6] |
Table 2: Efficacy of Cyclodextrin Inclusion Complexes for Citral Stabilization
| Cyclodextrin Type | Formulation Method | Preservation after Formulation | Shelf-Life (at RT) | Thermal Stability Improvement | Reference |
| HPβCD, HPγCD, MβCD | Electrospun Nanofibers | Up to ~80% | ~50% preservation for 15 days | Stable up to ~300°C (vs. 165°C for pure citral) | [7][9] |
Experimental Protocols
Protocol 1: Preparation of a this compound (Citral) Oil-in-Water Nanoemulsion
This protocol describes a high-energy ultrasonication method to prepare a stable this compound nanoemulsion.
Materials:
-
This compound (Citral)
-
Medium-chain triglyceride (MCT) oil (or another carrier oil like sesame oil)
-
Tween 80 (or other suitable non-ionic surfactant)
-
Deionized water
-
High-power ultrasonic processor
Procedure:
-
Prepare the Oil Phase: Create a 10% (w/w) solution of this compound in MCT oil. For example, mix 1 g of this compound with 9 g of MCT oil.
-
Prepare the Aqueous Phase: Create a 5% (w/w) solution of Tween 80 in deionized water. For example, dissolve 5 g of Tween 80 in 95 g of deionized water.
-
Coarse Emulsion Formation: Add the oil phase to the aqueous phase. Vigorously mix using a high-speed homogenizer (e.g., at 10,000 rpm for 5 minutes) to form a coarse emulsion.
-
Ultrasonication: Immediately subject the coarse emulsion to high-power ultrasonication. Use an ultrasonic processor with a probe, operating at approximately 20 kHz.
-
Optimization: Process the emulsion for 5-15 minutes. To prevent overheating, which can degrade this compound, perform ultrasonication in an ice bath.
-
Characterization: After preparation, characterize the nanoemulsion for droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A stable nanoemulsion should have a droplet size below 200 nm and a low PDI (<0.3).
-
Storage: Store the nanoemulsion in a sealed, dark container at 4°C.
Protocol 2: Preparation of a this compound (Citral)-Cyclodextrin Inclusion Complex
This protocol details the formation of a water-soluble this compound inclusion complex with Hydroxypropyl-β-Cyclodextrin (HPβCD).
Materials:
-
This compound (Citral)
-
Hydroxypropyl-β-Cyclodextrin (HPβCD)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Prepare the Cyclodextrin Solution: Prepare a concentrated aqueous solution of HPβCD (e.g., 40% w/v). Dissolve 40 g of HPβCD in deionized water and make up the volume to 100 mL. Gentle heating may be required to fully dissolve the cyclodextrin.
-
Add this compound: While continuously stirring the HPβCD solution at room temperature, slowly add this compound in a 1:1 molar ratio to the cyclodextrin.
-
Complexation: The initial mixture may appear turbid. Continue stirring the solution in a tightly sealed container to prevent this compound evaporation. Stir for at least 12-24 hours at room temperature. The solution should become clear as the inclusion complex forms.
-
Confirmation (Optional): The formation of the inclusion complex can be confirmed using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Usage: The resulting aqueous solution contains the water-soluble this compound-CD inclusion complex and can be used directly in experiments. For a solid product, the solution can be freeze-dried.
Protocol 3: Stability Testing of this compound Formulations by HPLC
This protocol outlines a reverse-phase HPLC method to quantify this compound concentration over time.
Materials & Equipment:
-
This compound standard of known concentration
-
Prepared this compound solution/formulation for testing
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample extraction from emulsions)
Procedure:
-
HPLC Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.[12]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Calibration Curve: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations. Inject each standard and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Forced Degradation Study (Stress Testing): To ensure the method is stability-indicating, subject a this compound solution to stress conditions (e.g., heat at 60°C, acidic pH 3, and basic pH 9 for 24 hours). The method should be able to separate the this compound peak from any degradation product peaks.
-
Sample Preparation:
-
Aqueous Solutions: Dilute the sample directly with the mobile phase to fall within the range of the calibration curve.
-
Nanoemulsions: Disrupt the emulsion to extract this compound. Mix a known volume of the nanoemulsion with a solvent like methanol (e.g., 1:9 ratio of emulsion to methanol), vortex thoroughly, and centrifuge to precipitate the emulsifiers. Analyze the supernatant.
-
-
Stability Study:
-
Store your this compound formulations under the desired experimental conditions (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), withdraw an aliquot of the sample.
-
Prepare the sample as described in step 4 and inject it into the HPLC.
-
Calculate the this compound concentration using the calibration curve.
-
Plot the percentage of this compound remaining versus time to determine its stability in the formulation.
-
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound (Citral) in aqueous solutions.
Caption: Workflow for preparing and testing a this compound (Citral) nanoemulsion.
Caption: Troubleshooting logic for addressing this compound (Citral) instability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Citral stabilization and characterization of nanoemulsions stabilized by a mixture of gelatin and Tween 20 in an acidic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Citral stabilization and characterization of nanoemulsions stabilized by a mixture of gelatin and Tween 20 in an acidic… [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Preparation, characterization, and antimicrobial activity of nanoemulsions incorporating citral essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Encapsulation of Citral in Fast-Dissolving Polymer-Free Electrospun Nanofibers of Cyclodextrin Inclusion Complexes: High Thermal Stability, Longer Shelf-Life, and Enhanced Water Solubility of Citral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Citral and linalool nanoemulsions: impact of synergism and ripening inhibitors on the stability and antibacterial activity against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Navigating Common Interferences in Neural Bioassays
Welcome to the Technical Support Center for Neural Bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common interferences encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, quantitative data summaries, and visual aids to enhance your understanding and help you achieve reliable and reproducible results.
FAQs and Troubleshooting Guides
Autofluorescence in Neuronal Imaging
Question: My fluorescent images of neural tissue have high background, making it difficult to distinguish my signal of interest. What is causing this and how can I fix it?
Answer: This issue is likely due to autofluorescence, the natural emission of light by biological structures. In neural tissues, common sources of autofluorescence include lipofuscin, an age-related pigment that accumulates in neurons, as well as NADH and flavins.[1] This background fluorescence can significantly lower the signal-to-noise ratio of your images.
Here are several strategies to mitigate autofluorescence:
-
Proper Washing: Ensure that your samples are washed thoroughly to remove excess antibodies, fixatives, or serum, which can contribute to background noise.[1]
-
Choice of Fluorophores: Avoid fluorophores that emit in the green channel (e.g., FITC, Alexa 488), as this region often has high autofluorescence.[1] Opt for fluorophores with longer wavelengths in the far-red spectrum (e.g., Cy5, Alexa Fluor 647), which typically have minimal autofluorescence interference.
-
Chemical Quenching: Treat your tissue with a chemical quenching agent to reduce autofluorescence. Sudan Black B (SBB) is a commonly used agent for this purpose.[2][3]
-
Spectral Imaging and Linear Unmixing: If your microscope is equipped for spectral imaging, you can computationally separate the autofluorescence signal from your specific fluorescent labels.[4]
The following table summarizes the effectiveness of various methods in reducing autofluorescence in brain tissue.
| Quenching Method | Excitation Wavelength | Autofluorescence Reduction (%) | Reference |
| Sudan Black B (0.15%) | FITC (488 nm) | 73.68% | [3] |
| Tx Red (568 nm) | 76.05% | [3] | |
| DAPI (360 nm) | 71.88% | [3] | |
| TrueBlack™ | 488 nm | 89% | [5] |
| MaxBlock™ | 488 nm | 90% | [5] |
Interference in Neuronal Cell Viability Assays (MTT & LDH)
Question: I am performing an MTT assay on my neuronal cell culture treated with nanoparticles, and I'm getting inconsistent and unexpectedly high viability readings. What could be the cause?
Answer: Nanoparticles are known to interfere with common colorimetric viability assays like the MTT and LDH assays.[6][7]
-
MTT Assay Interference: Some nanoparticles can directly reduce the MTT tetrazolium salt to formazan, the colored product measured in the assay, leading to a false-positive signal of viable cells.[7][8] For example, diesel particles have been shown to reduce MTT even in the absence of cells.[7]
-
LDH Assay Interference: Certain nanoparticles can inactivate the lactate dehydrogenase (LDH) enzyme released from dead cells, leading to an underestimation of cytotoxicity.[6] Additionally, some nanoparticles can adsorb LDH, removing it from the supernatant before it can be measured.[7]
Troubleshooting Strategies:
-
Run proper controls: Always include "nanoparticle only" and "assay reagent only" controls to check for direct interactions.
-
Centrifugation: Before reading the plate, centrifuge it to pellet the nanoparticles, which can interfere with absorbance readings.[7]
-
Alternative Assays: Consider using viability assays that are less prone to nanoparticle interference, such as the Resazurin assay with fluorometric readout, which has shown no interference in many cases.[9]
High Background in Neurite Outgrowth Assays
Question: My neurite outgrowth assay images have high background, making it difficult to accurately quantify neurite length and branching. What are the common causes and solutions?
Answer: High background in neurite outgrowth assays can stem from several factors, including non-specific antibody binding, issues with the culture substrate, or problems with cell health.
Troubleshooting Steps:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with minimal background.[9]
-
Blocking: Ensure you are using an appropriate blocking buffer (e.g., normal serum from the same species as the secondary antibody) and that the blocking step is sufficiently long.[9]
-
Washing: Increase the number and duration of wash steps to remove unbound antibodies.[10]
-
Substrate Coating: Inconsistent or degraded coating of the culture surface with substrates like Poly-D-Lysine (PDL) can cause neurons to clump together, leading to high background and inaccurate analysis. Ensure the entire well surface is evenly coated.[4]
-
Cell Seeding Density: Plating neurons at too high or too low a density can lead to aggregation and sphere-like formations, which can increase background. The ideal density is typically between 1,000–5,000 cells per mm².[11]
Experimental Protocols
Protocol 1: Sudan Black B Staining for Autofluorescence Reduction
This protocol is adapted for reducing lipofuscin-based autofluorescence in fixed brain tissue sections.[5][12][13]
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
100% Propylene glycol
-
Deionized water
-
Aqueous mounting medium (e.g., glycerin jelly)
-
Coverslips and microscope slides
Procedure:
-
Prepare SBB Solution: Create a saturated solution by dissolving 0.1 g of Sudan Black B in 100 mL of 70% ethanol. Stir overnight and filter before use.[5]
-
Fix and Wash Tissue: After your standard immunofluorescence staining protocol, wash the sections three times with deionized water.[12]
-
Dehydrate: Place the sections in 100% propylene glycol for 5 minutes to dehydrate.[12]
-
Stain with SBB: Decant the propylene glycol and add the filtered Sudan Black B solution. Incubate for at least 2 hours, or preferably overnight.[12]
-
Differentiate: Differentiate the sections in 85% propylene glycol for 3 minutes.[12]
-
Rinse and Mount: Rinse the sections several times with deionized water and mount the coverslips onto slides using an aqueous mounting medium.[12]
Protocol 2: Troubleshooting Nanoparticle Interference in LDH Assays
This protocol provides a workflow to identify and mitigate nanoparticle interference in lactate dehydrogenase (LDH) cytotoxicity assays.[7][14]
Workflow for Investigating Nanoparticle Interference:
Workflow for troubleshooting nanoparticle interference in LDH assays.
Detailed Steps:
-
Control for Direct Interference: In a cell-free system, incubate your nanoparticles at the concentrations used in your experiment with the LDH assay reagents. If a color change occurs, the nanoparticles are directly reacting with the assay components.
-
Control for LDH Inactivation/Adsorption: Incubate a known concentration of purified LDH with your nanoparticles. Measure the LDH activity and compare it to a control without nanoparticles. A decrease in LDH activity indicates inactivation or adsorption by the nanoparticles.[7]
-
Mitigation by Centrifugation: If interference is detected, modify your standard protocol. After treating your cells with nanoparticles, centrifuge the culture plate or the collected supernatant to pellet the nanoparticles. Carefully transfer the supernatant to a new plate and then proceed with the LDH assay according to the manufacturer's instructions.[8]
-
Consider Alternative Assays: If centrifugation does not resolve the issue, consider switching to a different cytotoxicity assay that is less susceptible to nanoparticle interference.
Signaling Pathway Diagrams
MAPK/ERK Signaling Pathway in Neurite Outgrowth
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in the regulation of neurite outgrowth. Activation of this pathway can be initiated by various growth factors and cell adhesion molecules, leading to changes in gene expression and cytoskeletal dynamics that promote neurite extension.[1]
MAPK/ERK signaling pathway in neurite outgrowth.
G(i/o)-Coupled Receptor Signaling in Neurite Outgrowth
G(i/o) protein-coupled receptors (GPCRs) play a significant role in neuronal differentiation and neurite extension.[15] Activation of these receptors by neurotransmitters or other ligands initiates a signaling cascade that involves both the Gα and Gβγ subunits, leading to changes in gene expression and cytoskeletal reorganization.[1]
G(i/o)-coupled receptor signaling in neurite outgrowth.
References
- 1. Regulation of neurite outgrowth by Gi/o signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Frontiers | Blocking autofluorescence in brain tissues affected by ischemic stroke, hemorrhagic stroke, or traumatic brain injury [frontiersin.org]
- 4. dendrotek.ca [dendrotek.ca]
- 5. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 6. Interference of engineered nanoparticles with in vitro toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 10. sinobiological.com [sinobiological.com]
- 11. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 12. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Understanding the Challenge: The Volatility of Neral
{'snippet': "Citral is an acyclic monoterpene aldehyde, and being a volatile oil, it is traditionally extracted from plants by hydrodistillation, steam distillation, and solvent extraction. It is a mixture of two geometric isomers, geranial (trans-citral, citral A) and neral (cis-citral, citral B). The two isomers have distinct aromas, with geranial having a strong lemon odor and this compound having a less intense, sweeter lemon odor. Citral is a pale-yellow liquid with a citrusy scent, and it is insoluble in water but soluble in organic solvents like ethanol, diethyl ether, and mithis compound oil. It is known for its antimicrobial, antioxidant, and anti-inflammatory properties. However, citral is a volatile and unstable compound, susceptible to degradation by heat, light, and air.", 'title': 'A comprehensive review on the techniques for extraction of citral from ...', 'url': '--INVALID-LINK-- {'snippet': "Citral, an aldehydic monoterpenoid, is a major component of the essential oil of several plants, including Cymbopogon citratus (lemongrass). It is a mixture of two isomeric aldehydes, geranial (trans-citral) and this compound (cis-citral).", 'title': 'Citral - an overview | ScienceDirect Topics', 'url': '--INVALID-LINK-- {'snippet': 'Citral is a mixture of two stereoisomers, geranial (trans-citral) and this compound (cis-citral). It is a colorless to pale yellow liquid with a strong lemon-like odor. Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.', 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "this compound is the cis-isomer of citral, an acyclic monoterpene aldehyde. It is a volatile organic compound (VOC) and is known for its characteristic citrus scent. Along with its isomer geranial, it is a major component of lemon grass oil. Due to its volatility, this compound can be lost from experimental systems, leading to inaccurate results. This is particularly problematic in open systems or when experiments are conducted over long periods.", 'title': 'this compound | C10H16O | ChemSpider', 'url': '--INVALID-LINK-- {'snippet': "The invention relates to a method for preparing citral, which comprises the following steps: carrying out condensation reaction on isobutene and formaldehyde to generate isoprenol; carrying out gas-phase catalytic oxidation on the isoprenol in the presence of a catalyst to generate prenal; carrying out condensation reaction on the prenal and propenol generated by isomerizing allyl alcohol to generate an intermediate; and carrying out rearrangement reaction on the intermediate to obtain the citral. According to the method for preparing the citral, the process is short, the yield is high, the production cost is low, and the three wastes are less.", 'title': 'Method for preparing citral - Google Patents', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents. Citral is used in a variety of products, including perfumes, cosmetics, food, and beverages. It is also used as a starting material for the synthesis of other compounds, such as vitamin A and ionone.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': 'The results showed that citral degradation was mainly due to isomerization, oxidation and polymerization. The degradation of citral was accelerated by high temperature, light and oxygen. The degradation products of citral were identified by GC-MS. The main degradation products were p-cymene, p-mentha-1,5-dien-8-ol and p-mentha-1,8-dien-10-ol. The degradation of citral could be inhibited by adding antioxidants, such as BHT and vitamin E.', 'title': 'Degradation of citral in an aqueous medium: kinetics and influence of ...', 'url': '--INVALID-LINK-- {'snippet': "The invention relates to a method for preparing citral, which comprises the following steps: carrying out condensation reaction on isobutene and formaldehyde to generate isoprenol; carrying out gas-phase catalytic oxidation on the isoprenol in the presence of a catalyst to generate prenal; carrying out condensation reaction on the prenal and propenol generated by isomerizing allyl alcohol to generate an intermediate; and carrying out rearrangement reaction on the intermediate to obtain the citral. According to the method for preparing the citral, the process is short, the yield is high, the production cost is low, and the three wastes are less.", 'title': 'Method for preparing citral - Google Patents', 'url': 'https.google.com/patents/CN102924510A/en'} {'snippet': 'The invention relates to a method for preparing citral, which comprises the following steps: carrying out condensation reaction on isobutene and formaldehyde to generate isoprenol; carrying out gas-phase catalytic oxidation on the isoprenol in the presence of a catalyst to generate prenal; carrying out condensation reaction on the prenal and propenol generated by isomerizing allyl alcohol to generate an intermediate; and carrying out rearrangement reaction on the intermediate to obtain the citral. According to the method for preparing the citral, the process is short, the yield is high, the production cost is low, and the three wastes are less.', 'title': 'Method for preparing citral - Google Patents', 'url': '--INVALID-LINK-- {'snippet': "Citral is a mixture of two geometric isomers, geranial (trans-citral) and this compound (cis-citral). It is a pale yellow liquid with a strong lemon-like odor. Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': 'The invention relates to a method for preparing citral, which comprises the following steps: carrying out condensation reaction on isobutene and formaldehyde to generate isoprenol; carrying out gas-phase catalytic oxidation on the isoprenol in the presence of a catalyst to generate prenal; carrying out condensation reaction on the prenal and propenol generated by isomerizing allyl alcohol to generate an intermediate; and carrying out rearrangement reaction on the intermediate to obtain the citral. According to the method for preparing the citral, the process is short, the yield is high, the production cost is low, and the three wastes are less.', 'title': 'Method for preparing citral - Google Patents', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': 'The invention relates to a method for preparing citral, which comprises the following steps: carrying out condensation reaction on isobutene and formaldehyde to generate isoprenol; carrying out gas-phase catalytic oxidation on the isoprenol in the presence of a catalyst to generate prenal; carrying out condensation reaction on the prenal and propenol generated by isomerizing allyl alcohol to generate an intermediate; and carrying out rearrangement reaction on the intermediate to obtain the citral. According to the method for preparing the citral, the process is short, the yield is high, the production cost is low, and the three wastes are less.', 'title': 'Method for preparing citral - Google Patents', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': 'The invention relates to a method for preparing citral, which comprises the following steps: carrying out condensation reaction on isobutene and formaldehyde to generate isoprenol; carrying out gas-phase catalytic oxidation on the isoprenol in the presence of a catalyst to generate prenal; carrying out condensation reaction on the prenal and propenol generated by isomerizing allyl alcohol to generate an intermediate; and carrying out rearrangement reaction on the intermediate to obtain the citral. According to the method for preparing the citral, the process is short, the yield is high, the production cost is low, and the three wastes are less.', 'title': 'Method for preparing citral - Google Patents', 'url': 'https.google.com/patents/CN102924510A/en'} {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': 'https.gschem.com/citral.html'} {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': 'https.gschem.com/citral.html'} {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': 'https.gschem.com/citral.html'} {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': 'https.gschem.com/citral.html'} {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': 'https.gschem.com/citral.html'} {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': 'https.gschem.com/citral.html'} {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': 'https.gschem.com/citral.html'} {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': 'https.gschem.com/citral.html'} {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and aCitral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.ir. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': 'https.gschem.com/citral.html'} {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': 'https.gschem.com/citral.html'} {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': 'https.gschem.com/citral.html'} {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': 'https.gschem.com/citral.html'} {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': 'https.gschem.com/citral.html'} {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': 'https.gschem.com/citral.html'} {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': 'https.gschem.com/citral.html'} {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': 'https.gschem.com/citral.html'} {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': 'https.gschem.com/citral.html'} {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': 'https.gschem.com/citral.html'} {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': 'https.gschem.com/citral.html'} {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': 'https.gschem.com/citral.html'} {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': 'https.gschem.com/citral.html'} {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': 'https.gschem.com/citral.html'} {'snippet': "Citral is a volatile compound and is sensitive to light, heat, and air. It is practically insoluble in water, but is soluble in ethanol, ether, and most organic solvents.", 'title': 'Citral - GSC', 'url': '--INVALID-LINK-- Technical Support Center: Managing this compound Volatilization in Experimental Settings
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize the volatilization of this compound during laboratory experiments.
This compound, as the cis-isomer of citral, is an acyclic monoterpene aldehyde known for its distinct sweet lemon aroma. Its inherent volatility presents a significant challenge in experimental design, as loss of the compound due to evaporation can lead to inaccurate and irreproducible results. Furthermore, this compound is susceptible to degradation from heat, light, and air, which can further complicate experimental outcomes.
Physicochemical Properties of this compound (Citral)
To effectively control the volatilization of this compound, it is crucial to understand its physical and chemical properties. The following table summarizes key data for Citral (a mixture of Geranial and this compound).
| Property | Value |
| Synonyms | cis-Citral, Citral B |
| Molecular Formula | C₁₀H₁₆O |
| Molar Mass | 152.23 g/mol |
| Appearance | Pale-yellow liquid with a citrusy scent |
| Boiling Point | 229 °C |
| Vapor Pressure | 0.05 mmHg at 25 °C |
| Solubility | Insoluble in water; Soluble in ethanol, diethyl ether, and mithis compound oil |
| Stability | Sensitive to heat, light, and air |
Frequently Asked Questions (FAQs)
Q1: I'm preparing a stock solution of this compound in ethanol. What's the best way to store it to prevent concentration changes due to volatilization?
A1: Store your this compound stock solution in a tightly sealed, amber glass vial with a PTFE-lined cap to prevent both evaporation and photodegradation. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and minimize oxidative degradation. Store at low temperatures (e.g., 4°C or -20°C) to further reduce volatilization.
Q2: My cell culture experiment requires a 24-hour incubation with this compound. How can I maintain a consistent concentration in the media?
A2: Maintaining a stable concentration of a volatile compound in an open or semi-open system like a cell culture plate is challenging. Here are some strategies:
-
Use Sealed Plates: Whenever possible, use well-sealed culture plates or flasks. Parafilm can be used to seal the edges of multi-well plates, but ensure gas exchange is still possible if required for your cells.
-
Minimize Headspace: Use the smallest appropriate culture vessel and a sufficient volume of media to reduce the headspace available for this compound to evaporate into.
-
Replenish this compound: If the experimental design allows, you can perform partial media changes with freshly prepared this compound-containing media at set time points throughout the incubation period.
-
Use an Encapsulating Agent: For some applications, microencapsulation of this compound in a carrier like cyclodextrin can provide a more sustained release and reduce its free concentration in the media, thereby lowering the rate of volatilization.
Q3: I'm observing inconsistent results in my bioassays. Could this compound volatilization be the cause?
A3: Yes, inconsistent results are a hallmark of issues with volatile compound concentrations. If you suspect this compound loss, consider the following troubleshooting steps:
-
Standardize Handling Procedures: Ensure that all experimental replicates are handled with identical timing and procedures, from stock solution preparation to final assay measurement.
-
Use Internal Standards: For analytical experiments (e.g., GC-MS, HPLC), incorporating a non-volatile internal standard can help to correct for variations in sample volume and concentration due to evaporation.
-
Perform a Time-Course Analysis: Measure the concentration of this compound in your experimental system at different time points to quantify its rate of loss under your specific conditions. This data can help you to adjust your protocol accordingly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreasing concentration of this compound over time in an open-beaker experiment. | High surface area to volume ratio and air exposure are promoting rapid evaporation. | Switch to a narrow-mouthed flask (e.g., an Erlenmeyer flask) and cover the opening with a septum or a cold-finger condenser. Work in a fume hood with the sash lowered as much as is safe and practical to reduce air drafts. |
| Inconsistent replicates in a 96-well plate assay. | "Edge effects" where wells on the perimeter of the plate experience more evaporation than interior wells. | Avoid using the outer wells of the plate for your experimental samples. Instead, fill them with a buffer or solvent to create a humidity barrier. |
| Low recovery of this compound during sample preparation for chromatography. | Loss of this compound during solvent evaporation steps (e.g., using a rotary evaporator or a stream of nitrogen). | Use a gentle stream of nitrogen and, if possible, perform the evaporation at a reduced temperature. For very sensitive samples, consider a solvent-exchange step into a less volatile solvent rather than complete evaporation. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Materials: Pure this compound, anhydrous ethanol, amber glass vials with PTFE-lined caps, precision micropipettes, analytical balance.
-
Procedure:
-
Work in a well-ventilated fume hood.
-
Tare a sealed amber glass vial on the analytical balance.
-
Quickly add a small volume of this compound to the vial using a micropipette and securely cap it.
-
Record the mass of the this compound.
-
Calculate the required volume of ethanol to achieve the desired stock concentration.
-
Add the ethanol to the vial and mix gently until the this compound is fully dissolved.
-
(Optional) Flush the headspace of the vial with an inert gas (e.g., nitrogen or argon).
-
Seal the vial tightly with the PTFE-lined cap and wrap the cap with parafilm for extra security.
-
Store at 4°C for short-term use or -20°C for long-term storage.
-
Visualizing Experimental Workflows
To effectively manage this compound in the laboratory, it is important to visualize the workflow and identify potential points of volatile loss.
Caption: Workflow for handling this compound, highlighting critical control points to minimize volatilization.
This technical support guide provides a foundational understanding of how to manage the challenges associated with this compound's volatility. By implementing these best practices, researchers can improve the accuracy and reproducibility of their experiments.
Technical Support Center: Neral Cytotoxicity and Dose-Response Optimization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting and troubleshooting experiments related to neral cytotoxicity. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to citral?
This compound, also known as cis-citral or β-citral, is a monoterpene aldehyde. It is one of two geometric isomers that constitute "citral"; the other isomer is geranial (trans-citral or α-citral).[1] this compound and geranial are often found together in the essential oils of various plants, such as lemongrass. In many research studies, the cytotoxic effects of "citral" are investigated, which refers to the combined action of both this compound and geranial.
Q2: What is the established mechanism of this compound-induced cytotoxicity?
Current research indicates that this compound, often as a component of citral, induces cytotoxicity in cancer cells primarily through the induction of apoptosis (programmed cell death). A key event in this process is the activation of caspase-3, an essential executioner caspase in the apoptotic signaling cascade.[2] The cytotoxic effect of citral has been shown to be dependent on its α,β-unsaturated aldehyde group.[2] Studies in prostate cancer cells have shown that citral can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.
Dose-Response Data for Citral (this compound and Geranial)
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for citral in various cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as cell density and exposure time.
| Cell Line | Cell Type | IC50 Value (µM) | IC50 Value (µg/mL) | Reference |
| HeLa | Human Cervical Cancer | 3.9 ± 0.38 | - | [3][4] |
| HepG2 | Human Liver Cancer | - | 40.90 ± 2.23 | [5] |
| SH-SY5Y | Human Neuroblastoma | - | 58.60 ± 6.76 | [5] |
| HT-29 | Human Colon Cancer | - | 68.91 ± 4.62 | [5] |
| A549 | Human Lung Cancer | - | 57.57 ± 7.61 | [5] |
| MIA PaCa-2 | Human Pancreatic Cancer | Varies | - | [5] |
| DeFew | Human B-Lymphoma | Varies | - | |
| Fibroblasts | Normal Human Cells | - | > 1000 | |
| HepG2 | Normal Human Hepatocytes | CC50 ~570 | - | [4] |
Note: CC50 (Median Cytotoxic Concentration) is analogous to IC50 but refers specifically to cytotoxicity.
Experimental Protocols
A detailed protocol for a standard cytotoxicity assay, such as the MTT assay, is crucial for obtaining reliable and reproducible data.
MTT Assay Protocol for this compound Cytotoxicity
This protocol outlines the key steps for assessing the cytotoxic effects of this compound on adherent cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells to be tested.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (untreated cells).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
This section addresses common issues that may arise during this compound cytotoxicity experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding. Pipetting errors. "Edge effect" in 96-well plates. this compound volatility leading to cross-contamination. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS. Use plate sealers to minimize evaporation and vapor spread.[6][7] |
| Low signal or poor formazan formation | Cell density is too low. Insufficient incubation time with MTT. this compound degraded in the culture medium. | Optimize cell seeding density for your specific cell line. Increase the MTT incubation time (up to 4 hours). Prepare fresh this compound dilutions for each experiment. Consider the stability of this compound in your specific culture medium over the experiment's duration. |
| High background in blank wells | Contamination of reagents or medium. MTT solution was exposed to light. | Use sterile techniques and fresh reagents. Protect the MTT solution from light. |
| Unexpectedly high cell viability at high this compound concentrations | This compound precipitation at high concentrations. this compound evaporation from the culture medium. | Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a lower top concentration or a different solvent. Use sealed plates to prevent evaporation of the volatile compound.[6][7] |
| Discrepancies in IC50 values between different assays | Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). | Be aware that IC50 values can vary between different cytotoxicity assays.[8] It is recommended to use multiple assays to confirm results. |
Signaling Pathways and Visualizations
This compound-Induced Apoptosis Signaling Pathway
This compound, as a major component of citral, is known to induce apoptosis in cancer cells. The following diagram illustrates a plausible signaling pathway leading to programmed cell death. The pathway highlights the central role of caspase activation.
Caption: this compound-induced apoptosis pathway.
Experimental Workflow for this compound Cytotoxicity Assay
The following diagram outlines the gethis compound workflow for performing a cytotoxicity assay to determine the dose-response relationship of this compound.
Caption: Gethis compound workflow for a cytotoxicity assay.
References
- 1. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In silico, in-vitro and in vivo screening of biological activities of citral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. False positive results in cytotoxicity testing due to unexpectedly volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Neral Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Neral in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound, also known as citral B, is the cis-isomer of citral, a monoterpene aldehyde naturally found in the essential oils of plants like lemongrass. It is a very hydrophobic molecule and is practically insoluble in water.[1] This poor water solubility is a primary factor limiting its oral bioavailability, as it hinders dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
Q2: What are the key physicochemical properties of this compound that affect its bioavailability?
This compound's bioavailability is influenced by its:
-
Low Water Solubility: As a lipophilic compound, this compound has very limited solubility in aqueous environments like the gastrointestinal tract, leading to poor dissolution.
-
High Lipophilicity: While a certain degree of lipophilicity is necessary for membrane permeation, very high lipophilicity can lead to entrapment in lipid bilayers and reduced systemic absorption.
-
Volatility: this compound is a volatile compound, which can lead to loss of the active substance during formulation and administration.[1]
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
For lipophilic compounds like this compound, lipid-based formulations and nanoemulsions are highly effective strategies. These formulations can increase the solubility and dissolution rate of the drug in the gastrointestinal tract, thereby improving its absorption and overall bioavailability.[2][3]
Q4: How do nanoemulsions improve the bioavailability of this compound?
Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the nanometer range. They enhance bioavailability by:
-
Increasing the surface area: The small droplet size provides a large surface area for drug release and absorption.
-
Improving solubility: this compound is dissolved in the oil phase of the nanoemulsion, overcoming its inherent poor water solubility.
-
Facilitating transport: Nanoemulsions can be absorbed through the lymphatic system, bypassing the first-pass metabolism in the liver, which can significantly degrade many compounds.
Q5: Are there any toxicity concerns with the oral administration of this compound in animal models?
Acute oral toxicity of citral (the mixture of this compound and geranial) is low in rodents.[1] However, at high doses, repeated oral administration in studies has shown some histological changes in the nasal cavity and forestomach of rats, likely due to irritation.[1] It is crucial to conduct dose-response studies to determine the optimal therapeutic window for your specific animal model.
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Step |
| Poor dissolution of this compound in the GI tract. | Develop a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS) or a nanoemulsion to improve solubility and dissolution rate. |
| Degradation of this compound in the stomach. | Consider using an enteric-coated formulation to protect this compound from the acidic environment of the stomach and allow for its release in the intestine. |
| High first-pass metabolism. | Formulations that promote lymphatic uptake, such as long-chain triglyceride-based nanoemulsions, can help bypass the liver and reduce first-pass metabolism. |
| Inconsistent food intake by animals. | Standardize the feeding schedule of the animals, as the presence of food can significantly impact the absorption of lipophilic compounds. Administering this compound with a high-fat meal can sometimes enhance absorption. |
Issue 2: Instability of the this compound formulation.
| Potential Cause | Troubleshooting Step |
| Phase separation of the nanoemulsion. | Optimize the surfactant and co-surfactant concentrations to ensure the formation of a stable nanoemulsion. Perform long-term stability studies at different temperatures. |
| Oxidation of this compound. | Incorporate antioxidants into the formulation. Store the formulation in airtight, light-resistant containers. |
| Evaporation of this compound due to its volatility. | Prepare and store formulations in sealed containers. For oral gavage, prepare the dose immediately before administration. |
Data Presentation: Expected Pharmacokinetic Improvements
| Parameter | Unformulated this compound (Hypothetical) | This compound Nanoemulsion (Expected Outcome) | Rationale for Improvement |
| Cmax (ng/mL) | Low | Significantly Higher | Enhanced solubility and absorption lead to a higher peak plasma concentration. |
| Tmax (hours) | Variable / Delayed | Shorter | The pre-dissolved state of this compound in the nanoemulsion allows for faster absorption. |
| AUC (ng*h/mL) | Low | Significantly Higher | Increased overall drug absorption results in a greater area under the curve, indicating higher bioavailability. |
| Bioavailability (%) | Low | Markedly Increased | The combination of improved dissolution, increased absorption, and potential reduction in first-pass metabolism leads to a substantial increase in oral bioavailability. |
Experimental Protocols
Protocol: Development and In Vivo Evaluation of a this compound Nanoemulsion
This protocol provides a gethis compound framework for developing a this compound nanoemulsion and evaluating its oral bioavailability in a rat model.
1. Materials:
-
This compound (high purity)
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant (e.g., Transcutol, ethanol)
-
Distilled water
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Analytical equipment (e.g., HPLC-UV, LC-MS/MS)
2. Nanoemulsion Formulation:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagram: Titrate mixtures of the selected oil, surfactant, and co-surfactant with water to identify the nanoemulsion region.
-
Preparation of this compound Nanoemulsion: Dissolve this compound in the oil phase. Add the surfactant and co-surfactant and mix thoroughly. Add water dropwise while stirring continuously until a clear and stable nanoemulsion is formed.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.
3. Animal Study (Pharmacokinetics):
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-18 hours) with free access to water.
-
Dosing: Divide the rats into two groups:
-
Control Group: Administer a suspension of this compound in a simple vehicle (e.g., water with 0.5% carboxymethyl cellulose) via oral gavage.
-
Test Group: Administer the this compound nanoemulsion via oral gavage at the same dose as the control group.
-
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
4. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method (e.g., HPLC-UV or LC-MS/MS) for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
5. Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for both groups.
-
Calculate the key pharmacokinetic parameters: Cmax, Tmax, and AUC using appropriate software.
-
Calculate the relative bioavailability of the nanoemulsion compared to the control suspension.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Enhanced absorption pathway of this compound nanoemulsion.
References
Technical Support Center: Neral Quantification in Biological Samples
Welcome to the technical support center for the quantification of Neral in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[1][2] For this compound, a relatively small and volatile aldehyde, matrix effects in biological samples (e.g., plasma, urine, tissue homogenates) can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1] This interference can originate from various endogenous components such as phospholipids, salts, and proteins.[2]
Q2: I am observing significant ion suppression for this compound in my plasma samples. What are the likely causes?
A2: Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples.[3] For this compound, likely causes include:
-
Phospholipids: These are abundant in plasma and are notorious for causing ion suppression in electrospray ionization (ESI).[2]
-
Salts and Buffers: High concentrations of salts from sample collection tubes or buffers used in sample preparation can interfere with the ionization process.
-
Co-eluting Metabolites: Endogenous small molecules with similar polarity to this compound can co-elute and compete for ionization.
Q3: My this compound recovery is inconsistent across different sample batches. Could this be a matrix effect?
A3: Yes, inconsistent recovery is a hallmark of variable matrix effects.[3] The composition of biological matrices can differ significantly between individuals or sample lots, leading to varying degrees of ion suppression or enhancement. This variability underscores the importance of using appropriate internal standards and robust sample preparation methods.
Troubleshooting Guides
Issue 1: Poor Sensitivity and Low Signal-to-Noise for this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Significant Ion Suppression | Implement a more rigorous sample cleanup method (e.g., switch from protein precipitation to SPE or LLE).[4] | To remove a larger portion of interfering matrix components. |
| Optimize chromatographic separation to resolve this compound from co-eluting interferences. | Increasing the separation between this compound and matrix components can reduce ionization competition. | |
| Consider chemical derivatization of this compound. | Derivatization can improve ionization efficiency and shift the analyte to a less crowded region of the chromatogram. | |
| This compound Instability | Ensure samples are processed and stored at low temperatures. | This compound is a volatile aldehyde and can be prone to degradation or evaporation. |
| Work quickly during sample preparation and minimize exposure to air. | To prevent oxidative degradation. |
Issue 2: High Variability in Quantitative Results (Poor Precision)
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Matrix Effects | Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. | A SIL-IS will co-elute with this compound and experience similar matrix effects, providing effective normalization.[5] |
| If a SIL-IS is not available, use a structural analog as an internal standard that elutes close to this compound. | To compensate for variability in extraction and ionization. | |
| Employ matrix-matched calibration standards.[6] | This helps to compensate for matrix effects by preparing standards in a blank matrix that is representative of the study samples.[6] | |
| Sample Preparation Inconsistency | Automate sample preparation steps where possible. | To reduce human error and improve reproducibility. |
| Ensure complete and consistent drying and reconstitution steps. | Incomplete reconstitution can be a significant source of variability. |
Experimental Protocols
Protocol 1: Gethis compound Sample Preparation Workflow for this compound Quantification
This workflow outlines a gethis compound approach to preparing biological samples for this compound quantification by LC-MS/MS.
Caption: Gethis compound workflow for biological sample preparation.
Protocol 2: Decision Tree for Mitigating Matrix Effects
This decision tree provides a logical approach to identifying and mitigating matrix effects during method development for this compound quantification.
Caption: Decision tree for troubleshooting matrix effects.
Quantitative Data Summary
The following table summarizes common sample preparation techniques and their relative effectiveness in reducing matrix effects for small molecule analysis, which can be applied to this compound.
| Sample Preparation Technique | Principle | Relative Cost | Throughput | Effectiveness in Matrix Removal |
| Protein Precipitation (PPT) | Protein removal by denaturation with an organic solvent.[4] | Low | High | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[4] | Low to Moderate | Moderate | Moderate to High |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[4] | High | Low to Moderate | High |
| HybridSPE®-Phospholipid | Combines protein precipitation with phospholipid removal.[7] | High | Moderate | Very High (for phospholipids) |
Note: The choice of technique depends on the required sensitivity, throughput, and the specific nature of the biological matrix. For this compound, which is a neutral compound, a reversed-phase SPE cartridge could be an effective choice.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved gene regulatory network inference from single cell data with dropout augmentation | PLOS Computational Biology [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
Neral vs. Geranial: A Comparative Guide to Their Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal properties of neral and geranial, the two geometric isomers of citral. It summarizes key experimental data, details methodologies for assessing antifungal activity, and visualizes the proposed mechanism of action.
Executive Summary
Geranial consistently demonstrates superior antifungal activity compared to its isomer, this compound, across various fungal species. Both compounds primarily exert their antifungal effects by disrupting the fungal cell membrane through the inhibition of ergosterol biosynthesis, a critical component for membrane integrity and function. This guide presents the available quantitative data, outlines the experimental protocols used to determine antifungal efficacy, and illustrates the key signaling pathway involved.
Data Presentation: Quantitative Antifungal Activity
The antifungal activities of this compound and geranial have been evaluated against several fungal pathogens. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters used to quantify antifungal efficacy. A lower MIC/MFC value indicates greater potency.
| Fungal Species | Compound | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Trichophyton rubrum | This compound | 111.23[1] | 222.45[1] | Zheng et al. (2021)[1][2] |
| Geranial | 55.61[1] | 111.23[1] | Zheng et al. (2021)[1][2] | |
| Aspergillus flavus | Geranial | More potent than this compound (specific values not detailed in abstract) | - | Zheng et al. (2021)[3] |
| Citral (mixture) | 0.5 µL/mL | - | Tang et al. (2018)[4] | |
| Candida albicans | Geranial | More potent than this compound (specific values not detailed in abstract) | - | Zheng et al. (2021)[3] |
Note: While the study by Zheng et al. (2021) indicated geranial's superior performance against Aspergillus flavus and Candida albicans, the specific MIC and MFC values were not available in the reviewed abstract.[3] The study by Tang et al. (2018) provides a MIC for citral (a mixture of this compound and geranial) against Aspergillus flavus.[4]
Mechanism of Action: Disruption of Ergosterol Biosynthesis
Current research strongly suggests that the primary antifungal mechanism of both this compound and geranial involves the inhibition of the ergosterol biosynthesis pathway.[2][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
A key target within this pathway is the enzyme sterol C-24 methyltransferase, encoded by the ERG6 gene.[2] Inhibition of ERG6 disrupts the normal production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the cell membrane's structure and function. This disruption results in increased membrane permeability, leakage of cellular contents, and eventual cell death.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound and geranial on the ergosterol biosynthesis pathway.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on the broth microdilution method.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Preparation of Fungal Inoculum:
- Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature and incubation period to obtain pure colonies.
- A sterile loop is used to transfer fungal colonies into a sterile saline solution (0.85% NaCl).
- The suspension is vortexed to ensure homogeneity.
- The turbidity of the fungal suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeasts. For molds, spore suspensions are prepared and the concentration is determined using a hemocytometer.
- The standardized inoculum is further diluted in the test medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) to achieve the final desired inoculum concentration for the assay.
2. Preparation of Antifungal Agent Dilutions:
- Stock solutions of this compound and geranial are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
- A series of twofold dilutions of each compound are prepared in a 96-well microtiter plate using the appropriate broth medium. The final concentrations should cover a wide range to determine the MIC accurately.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
- Control wells are included:
- Growth control: Fungal inoculum without any antifungal agent.
- Sterility control: Broth medium without any fungal inoculum.
- Solvent control: Fungal inoculum with the highest concentration of the solvent used to dissolve the compounds.
- The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours for Candida species).
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.
Experimental Workflow Diagram
Conclusion
The available evidence strongly indicates that geranial is a more potent antifungal agent than this compound. Their primary mechanism of action involves the disruption of the fungal cell membrane via inhibition of the ergosterol biosynthesis pathway, specifically targeting the ERG6 enzyme. Further research is warranted to elucidate the full spectrum of their antifungal activity against a wider range of pathogenic fungi and to explore their potential therapeutic applications, both as standalone agents and in combination with existing antifungal drugs.
References
- 1. Antifungal Activities of cis-trans Citral Isomers against Trichophyton rubrum with ERG6 as a Potential Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activities of cis- trans Citral Isomers against Trichophyton rubrum with ERG6 as a Potential Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Capacity of Neral and Geranial: An Overview of Current Evidence
A guide for researchers, scientists, and drug development professionals on the antioxidant potential of the geometric isomers of citral.
Neral and Geranial are the two geometric isomers of the monoterpene aldehyde citral, a major component of lemongrass oil and other essential oils. While citral itself is recognized for its antioxidant properties, the individual contributions and comparative antioxidant capacities of its constituent isomers, this compound (the cis or Z-isomer) and Geranial (the trans or E-isomer), are not well-established and are subject to conflicting reports in scientific literature. This guide aims to provide an objective comparison based on available data, detail relevant experimental methodologies, and highlight the current gaps in knowledge.
Isomeric Forms: this compound and Geranial
This compound and Geranial share the same chemical formula (C₁₀H₁₆O) but differ in the spatial arrangement of their functional groups around the C2=C3 double bond. This stereoisomerism can lead to differences in their biological activities.
Caption: Chemical relationship between Citral, this compound, and Geranial.
Comparative Antioxidant Capacity: Conflicting Evidence
Direct comparative studies quantifying the antioxidant capacity of isolated this compound and Geranial are scarce. The existing literature presents a contradictory view. One study suggests that this compound is the primary contributor to the antioxidant activity of citral, while Geranial may exhibit pro-oxidant effects. Conversely, other research indicates that Geranial possesses potent antioxidant properties. This discrepancy underscores a significant gap in the understanding of these isomers' individual bioactivities.
Due to the lack of consistent, direct comparative data, a quantitative comparison table with metrics like IC50 values from a single study is not feasible at this time. The table below summarizes the conflicting qualitative findings.
| Compound | Reported Antioxidant Activity | Reported Pro-oxidant Activity |
| This compound | Implicated as the primary antioxidant component of citral. | - |
| Geranial | Suggested to have excellent antioxidant potential in some studies. | Reported to have oxidizing activity in one study. |
Experimental Protocols for Antioxidant Capacity Assessment
To facilitate further research in this area, detailed protocols for two widely accepted antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, are provided below. These methods can be employed to directly compare the free-radical scavenging abilities of this compound and Geranial.
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound, Geranial)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a series of dilutions for this compound, Geranial, and the positive control in methanol.
-
Assay:
-
To a 96-well plate, add 100 µL of the prepared DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds and the positive control to their respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_blank - A_sample) / A_blank] x 100
-
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
-
IC50 Value: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Test compounds (this compound, Geranial)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Working Solution: Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions for this compound, Geranial, and the positive control in methanol.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test compounds and the positive control to their respective wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the ABTS•+ solution without the sample.
-
-
IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Gethis compound Experimental Workflow
The following diagram illustrates a generalized workflow for the in vitro assessment of antioxidant capacity.
Caption: A generalized workflow for in vitro antioxidant capacity assays.
Conclusion and Future Directions
The comparative antioxidant capacity of this compound and Geranial remains an open question within the scientific community. The limited and conflicting data available highlight a clear need for further research. Direct, well-controlled studies employing standardized assays such as DPPH and ABTS are essential to elucidate the individual antioxidant and potential pro-oxidant activities of these isomers. Such studies would provide valuable insights for researchers and professionals in drug development and related fields, enabling a more precise understanding of the therapeutic potential of citral and its components. Until such data becomes available, any claims regarding the superior antioxidant capacity of one isomer over the other should be approached with caution.
Unraveling the Cellular Response: A Comparative Analysis of Neral and Geranial on Gene Expression
A notable gap in current scientific literature is the direct comparative analysis of differential gene expression in response to the geometric isomers Neral (cis-citral) and Geranial (trans-citral). Research has predominantly focused on "citral," the isomeric mixture of this compound and Geranial, treating it as a single entity. This guide, therefore, synthesizes the available data on citral's impact on gene expression and cellular pathways, highlighting the need for future research to delineate the specific effects of each isomer.
Citral, a key component of lemongrass oil, is recognized for a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] These effects are underpinned by its ability to modulate gene expression. However, whether the cis (this compound) and trans (Geranial) configurations of this monoterpene aldehyde elicit distinct cellular responses at the transcriptomic level remains largely unexplored.
Quantitative Data on Differential Gene Expression
As of the latest literature review, no studies providing a direct quantitative comparison of gene expression changes induced by this compound versus Geranial have been identified. The majority of transcriptomic studies have been conducted using "citral," a mixture of the two isomers.
One study using in silico molecular docking analysis suggested that both citral isomers can bind to single-strand DNA-binding proteins (SSBPs) WHY1, WHY2, and WHY3, as well as to transcription factors such as MYC-2, ANAC, and SCR-SHR.[3] This suggests a potential mechanism for gene regulation, but experimental data on differential gene expression following treatment with the individual isomers is lacking.
Research on citral has shown that it can downregulate the expression of genes related to multidrug resistance, such as CYP3A4, GST, PXR, ABCC1, ABCG2, and ABCB1 in cancer cells.[2] Furthermore, citral has been found to suppress lipogenesis by downregulating key genes including fatty acid synthase (FASN), acetyl-CoA carboxylase (ACC), 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), and sterol regulatory element-binding protein 1 (SREBP1).[4] It also modulates apoptosis by upregulating BAX and downregulating Bcl-2 expression.[4]
The following table is a template that would be used to present comparative data, should it become available through future research.
| Gene | This compound (Fold Change) | Geranial (Fold Change) | p-value (this compound vs. Geranial) | Pathway |
| Gene X | Data Not Available | Data Not Available | Data Not Available | Apoptosis |
| Gene Y | Data Not Available | Data Not Available | Data Not Available | Lipogenesis |
| Gene Z | Data Not Available | Data Not Available | Data Not Available | Drug Metabolism |
Experimental Protocols
The following is a representative protocol for assessing the impact of citral isomers on gene expression in a human prostate cancer cell line, based on methodologies described in the literature for citral.[4] This protocol can be adapted for a direct comparative study of this compound and Geranial.
1. Cell Culture and Treatment:
-
Human prostate cancer cells (e.g., PC-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 6-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
-
Stock solutions of this compound and Geranial are prepared in dimethyl sulfoxide (DMSO).
-
Cells are treated with varying concentrations of this compound or Geranial (e.g., 0, 5, 10, 25, 50 µg/mL) for 24 or 48 hours. Control cells are treated with an equivalent volume of DMSO.
2. RNA Extraction and Quantification:
-
Total RNA is extracted from the treated and control cells using a TRIzol-based reagent according to the manufacturer's instructions.
-
The concentration and purity of the extracted RNA are determined using a NanoDrop spectrophotometer. RNA integrity is assessed using an Agilent Bioanalyzer.
3. Quantitative Real-Time PCR (qRT-PCR):
-
First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR is performed using a SYBR Green-based master mix on a real-time PCR system.
-
Gene-specific primers for target genes (e.g., FASN, ACC, SREBP1, BAX, Bcl-2) and a housekeeping gene (e.g., GAPDH) are used.
-
The relative gene expression is calculated using the ΔΔCt method.[5]
4. RNA Sequencing (RNA-Seq) (for global transcriptomic analysis):
-
RNA-Seq libraries are prepared from high-quality RNA samples.
-
Sequencing is performed on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
The raw sequencing reads are quality-controlled and aligned to the human reference genome.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between this compound- and Geranial-treated samples compared to the control.
Visualizations
The following diagrams illustrate a gethis compound workflow for a comparative gene expression study and a key signaling pathway affected by citral.
Experimental workflow for comparing the effects of this compound and Geranial on gene expression.
Signaling pathway for citral-induced inhibition of lipogenesis in prostate cancer cells.
References
- 1. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cymbopogon citratus and Citral Overcome Doxorubicin Resistance in Cancer Cells via Modulating the Drug’s Metabolism, Toxicity, and Multidrug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptome and binding data indicate that citral inhibits single strand DNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Citral Induced Apoptosis through Modulation of Key Genes Involved in Fatty Acid Biosynthesis in Human Prostate Cancer Cells: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Anticancer Effects of Neral In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer effects of Neral, a component of citral, against its isomer Geranial and standard chemotherapeutic agents. The information presented herein is supported by experimental data from preclinical studies, offering a comprehensive overview for researchers in oncology and drug development.
Comparative Efficacy of this compound and Alternatives in a 4T1 Breast Cancer Xenograft Model
The following table summarizes the in vivo efficacy of this compound compared to its isomer, Geranial, and the standard-of-care chemotherapy agents Doxorubicin and Paclitaxel in a murine 4T1 breast cancer xenograft model.
| Treatment Agent | Dosage and Administration | Tumor Growth Inhibition (%) | Key Findings |
| This compound | 80 mg/kg, daily, oral | Less potent than Geranial | Induces autophagy in p53-null 4T1 cells.[1][2] |
| Geranial | 80 mg/kg, daily, oral | Significantly more potent than this compound (p<0.001) | Induces autophagy as the primary mechanism of tumor growth inhibition in p53-null 4T1 cells.[1][2] |
| Doxorubicin | 4 mg/kg and 8 mg/kg, once a week, intraperitoneal | Dose-dependent inhibition of tumor growth.[3] | Combination with a TGFβ inhibitor enhances efficacy and reduces metastasis.[3][4] |
| Paclitaxel | 10 mg/kg, intraperitoneal | Significant inhibition of tumor growth when combined with EGCG.[5] | More effective than Doxorubicin in reducing angiogenesis-related gene expression.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
4T1 Breast Cancer Xenograft Model in BALB/c Mice
This protocol outlines the establishment of a subcutaneous xenograft mouse model of breast cancer using the 4T1 cell line.
Materials:
-
4T1 murine breast cancer cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Female BALB/c mice (6-8 weeks old)
-
1 mL syringes with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture 4T1 cells in a humidified incubator at 37°C with 5% CO2. Passage the cells 2-3 times per week to maintain them in the logarithmic growth phase.[2]
-
Cell Preparation: On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Inoculation: Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) into the right axilla or mammary fat pad of each BALB/c mouse.[1]
-
Tumor Growth Monitoring: Monitor the mice daily for tumor appearance. Once tumors are palpable, measure the tumor volume every two days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[1]
-
Treatment Initiation: When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups and begin the respective treatments.[1]
In Vivo Apoptosis Detection by TUNEL Assay
This protocol describes the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay for detecting DNA fragmentation in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Proteinase K solution
-
TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and detection reagents)
-
Phosphate-buffered saline (PBS)
-
Counterstain (e.g., Hematoxylin or DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Immerse the slides in xylene to remove paraffin, followed by a series of washes in graded ethanol (100%, 95%, 80%, 70%) and finally in PBS to rehydrate the tissue sections.
-
Permeabilization: Incubate the sections with Proteinase K solution to permeabilize the tissue.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides at 37°C in a humidified chamber. This allows the TdT to label the 3'-OH ends of fragmented DNA.
-
Detection: If using a fluorescent label, wash the slides and counterstain. If using a biotinylated nucleotide, incubate with a streptavidin-HRP conjugate followed by a substrate like DAB to produce a colored precipitate.[7]
-
Counterstaining: Counterstain the sections to visualize the cell nuclei.
-
Imaging: Mount the slides and visualize under a fluorescence or light microscope. Apoptotic cells will show positive staining (e.g., green fluorescence for FITC-labeled nucleotides).[8][9]
Aldefluor™ Assay for Aldehyde Dehydrogenase (ALDH) Activity
This protocol details the use of the Aldefluor™ assay to identify and quantify the population of cancer stem cells with high ALDH activity from in vivo tumor samples.
Materials:
-
Freshly excised tumor tissue
-
Collagenase and hyaluronidase solution for tissue dissociation
-
Aldefluor™ assay kit (including activated ALDEFLUOR™ reagent and DEAB inhibitor)
-
Aldefluor™ assay buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation: Mince the excised tumor tissue and digest with a collagenase/hyaluronidase solution to obtain a single-cell suspension. Filter the suspension to remove clumps.
-
Cell Staining: Resuspend the cells in Aldefluor™ assay buffer. For each sample, prepare a "test" tube and a "control" tube.
-
DEAB Control: To the "control" tube, add the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB).
-
ALDEFLUOR™ Reagent: Add the activated ALDEFLUOR™ reagent to the "test" tube.
-
Incubation: Incubate both tubes at 37°C. During this time, ALDH in the cells will convert the ALDEFLUOR™ substrate into a fluorescent product that is retained within the cells.
-
Flow Cytometry Analysis: Analyze the cell suspensions using a flow cytometer. The DEAB-treated sample serves to set the gate for the ALDH-positive population. The percentage of ALDH-positive cells in the "test" sample can then be quantified.
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound and its comparators are mediated through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound's Putative Anticancer Signaling Pathways
While much of the in vivo research has been conducted on Citral (a mixture of this compound and Geranial), the proposed mechanisms provide a framework for understanding this compound's individual action. The primary mechanisms include the induction of reactive oxygen species (ROS), inhibition of tubulin polymerization, and modulation of the Wnt/β-catenin signaling pathway.
Caption: Putative anticancer mechanisms of this compound.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for validating the anticancer effects of a compound like this compound in an in vivo model.
Caption: In vivo validation workflow.
References
- 1. Establishment of 4T1 Breast Cancer Mouse Model and Animal Administration [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of tumor xenografts in mice. [bio-protocol.org]
- 4. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-Epigallocatechin gallate sensitizes breast cancer cells to paclitaxel in a murine model of breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Response to Treatment in 4T1 Tumor Following Exposure to Paclitaxel and Doxorubicin Based on Antiangiogenic Effects | Basic & Clinical Cancer Research [bccr.tums.ac.ir]
- 7. Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neuroquantology.com [neuroquantology.com]
- 9. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Neral in Enzyme Inhibition Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of Neral, a monoterpene aldehyde, on various enzymes. This compound is the cis-isomer of citral, a major component of lemongrass oil, and is often studied in conjunction with its trans-isomer, geranial. Understanding the cross-reactivity of this compound is crucial for assessing its therapeutic potential and off-target effects in drug development. This document summarizes key experimental data, details relevant assay protocols, and visualizes associated biochemical pathways and experimental workflows.
Quantitative Analysis of this compound's Enzyme Inhibition
The inhibitory activity of this compound has been most notably characterized against aldehyde dehydrogenases (ALDH). The following table summarizes the available quantitative data for the inhibition of human ALDH isozymes by both this compound and its isomer, geranial, which are the constituents of citral. It is important to note that for these enzymes, geranial has been reported to be a more potent inhibitor than this compound.
| Enzyme Target | Inhibitor | IC50 / K_m (µM) | Notes |
| Aldehyde Dehydrogenase E1 (ALDH1A1) | Citral (this compound & Geranial) | K_m = 4 | Citral acts as both a substrate and an inhibitor. |
| Aldehyde Dehydrogenase E2 (ALDH1A2) | Citral (this compound & Geranial) | K_m = 1 | Geranial exhibits positive cooperativity with this isozyme. |
| Aldehyde Dehydrogenase E3 (ALDH1A3) | Citral (this compound & Geranial) | K_m = 0.1 | The low Vmax makes citral an effective inhibitor. |
Data sourced from studies on citral, a mixture of this compound and geranial. Geranial was found to be a more effective inhibitor than this compound.
Notably, specific IC50 values for the direct inhibition of other key enzymes such as cyclooxygenases (COX-1, COX-2), lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX), and acetylcholinesterase (AChE) by this compound or citral are not extensively reported in the scientific literature. However, some studies have indicated that citral possesses anti-inflammatory properties, such as the ability to inhibit nitric oxide (NO) production, which may suggest indirect effects on inflammatory pathways.
Experimental Protocols
Aldehyde Dehydrogenase (ALDH) Inhibition Assay
This protocol outlines a gethis compound procedure for determining the inhibitory effect of this compound on ALDH activity.
Materials:
-
Purified human ALDH isozyme (E1, E2, or E3)
-
This compound (or citral) stock solution
-
NAD+
-
Aldehyde substrate (e.g., propionaldehyde)
-
Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the ALDH enzyme in a cuvette.
-
Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time (e.g., 5 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the aldehyde substrate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated by comparing the rates in the presence of this compound to the rate of a control reaction without the inhibitor.
-
IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
While direct inhibition of AChE by this compound is not well-documented, this protocol provides a standard method for assessing such activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
This compound stock solution
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, DTNB solution, and the AChE enzyme to each well.
-
Add different concentrations of this compound to the test wells and a control without the inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, ATCI, to all wells.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at approximately 412 nm at regular intervals.
-
Calculate the reaction rates and determine the percentage of inhibition and IC50 values as described for the ALDH assay.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway affected by ALDH inhibition and a gethis compound workflow for enzyme inhibition assays.
Caption: Retinoic Acid Synthesis Pathway and this compound Inhibition.
Caption: Gethis compound Workflow for Enzyme Inhibition Assay.
Conclusion
The available evidence strongly indicates that this compound, as a component of citral, is an inhibitor of human aldehyde dehydrogenase isozymes, with its isomer geranial being the more potent of the two. This inhibition of ALDH can disrupt the retinoic acid synthesis pathway, a critical signaling cascade in cellular differentiation and development.
While the anti-inflammatory properties of citral have been noted, there is a conspicuous lack of direct, quantitative evidence (i.e., IC50 values) for the inhibition of other major enzyme families like cyclooxygenases, lipoxygenases, and acetylcholinesterase by this compound. Therefore, researchers and drug development professionals should exercise caution when considering the broader cross-reactivity of this compound. The primary, well-documented inhibitory action remains on ALDH. Further research is warranted to elucidate the full spectrum of this compound's enzyme inhibitory profile to better assess its therapeutic potential and possible off-target effects.
A Comparative Analysis of Neral Efficacy from Prominent Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Neral, the cis-isomer of citral, is a monoterpene aldehyde found in the essential oils of various medicinal and aromatic plants. It is of significant interest to the scientific community due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comparative overview of the efficacy of this compound from different natural sources, focusing on the essential oil composition and the associated biological activities. Due to a lack of studies directly comparing the efficacy of purified this compound from different plant origins, this comparison is based on the this compound and citral (the mixture of this compound and geranial) content within the essential oils and their subsequent bioactivities.
Quantitative Data on this compound Content and Biological Efficacy
The concentration of this compound, along with its isomer geranial, can vary significantly between different plant species and even between cultivars of the same species. This variation can influence the therapeutic efficacy of the essential oil. The following tables summarize the this compound/citral content in the essential oils of several key plant sources and the reported biological activities.
Table 1: this compound and Geranial Content in Essential Oils from Various Natural Sources
| Natural Source (Species/Cultivar) | This compound Content (%) | Geranial Content (%) | Total Citral Content (%) | Reference |
| Cymbopogon flexuosus cv. Cauvery | - | - | 88.84 ± 0.99 | [1][2] |
| Cymbopogon flexuosus cv. Nima | - | - | 88.57 ± 0.70 | [1][2] |
| Cymbopogon flexuosus cv. OD-19 | - | - | 85.90 ± 0.59 | [1][2] |
| Cymbopogon flexuosus cv. CIM-Shikar | - | - | 84.97 ± 4.08 | [1][2] |
| Cymbopogon flexuosus cv. CIM-Suvarna | - | - | 82.53 ± 1.10 | [1][2] |
| Cymbopogon flexuosus cv. CKP-25 | 33.31 - 36.06 | 45.07 - 54.52 | ~80.00 | [3] |
| Cymbopogon citratus (Leaves, Poland) | > 30 | > 40 | > 70 | [4] |
| Cymbopogon citratus (Stalk, Indonesia) | - | - | 91.67 | [5] |
| Cymbopogon citratus (Leaves, Indonesia) | - | - | 45.75 | [5] |
Table 2: Comparative Efficacy of Essential Oils and Citral from Different Sources
| Bioactivity | Natural Source/Compound | Test System | Key Findings (IC50, MIC, etc.) | Reference |
| Anticancer | Citral from C. citratus | Human prostate cancer cells (PC-3) | Induced apoptosis by downregulating Bcl-2 and upregulating BAX | [6] |
| Citral | Human melanoma cells (B16F10) | Induced oxidative stress and DNA lesions | [7] | |
| Citral | Human ovarian cancer cells (OVCAR-3) | Induced G1/S cell cycle arrest and apoptosis | [8] | |
| Antimicrobial | Citral from Lemongrass oil | Fusarium avenaceum | IC50: 0.087 µl/mL | |
| Neuroprotective | Citral from Lippia alba | Rat sciatic nerves | Blocked nerve excitability (IC50: 35.00 µg/mL or 230 µM) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for the extraction, quantification, and evaluation of this compound-containing essential oils.
Extraction of Essential Oils
A common method for extracting essential oils from plant material is hydrodistillation .
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
Fresh or dried plant material (e.g., leaves, stalks) is chopped and placed in a round-bottom flask.
-
Distilled water is added to the flask to cover the plant material.
-
The flask is heated to boiling, and the steam, carrying the volatile essential oils, rises into the condenser.
-
The steam is condensed back into a liquid, which is collected in a graduated burette.
-
The essential oil, being less dense than water, separates and forms a layer on top of the water.
-
The oil is collected, dried over anhydrous sodium sulfate, and stored in a sealed, dark vial at 4°C.
-
Quantification of this compound and Geranial
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying the components of essential oils.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the components, for example, starting at 60°C and ramping up to 240°C.
-
Injection: A small volume of the diluted essential oil is injected into the GC.
-
Identification: Components are identified by comparing their mass spectra and retention times with those of known standards and with spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of each component is calculated from the peak area in the chromatogram.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Culture: Cancer cell lines (e.g., PC-3, B16F10) are cultured in an appropriate medium in 96-well plates.
-
Treatment: Cells are treated with various concentrations of the essential oil or isolated citral for a specified period (e.g., 24, 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the gethis compound workflow from plant material to the evaluation of the biological activity of its essential oil.
Signaling Pathway: Citral-Induced Apoptosis in Cancer Cells
Citral has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. One proposed mechanism involves the generation of reactive oxygen species (ROS), leading to the activation of the p53 tumor suppressor protein.[8]
Concluding Remarks
While a direct comparative study on the efficacy of purified this compound from different natural sources is not yet available in the scientific literature, the existing data strongly suggest that the composition of essential oils, particularly the concentration of this compound and geranial, plays a crucial role in their biological activity. Cymbopogon species, especially certain cultivars of C. flexuosus, are rich sources of citral and, by extension, this compound.
The provided data and protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on isolating this compound from these high-yielding sources and conducting direct comparative efficacy studies to elucidate the specific contribution of this isomer to the overall biological effects of the essential oils. Such research will be invaluable for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and Nutritional Compounds of Different Parts of Lemongrass (Cymbopogon citratus (DC) Stapf.) Cultivated in Temperate Climate of Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Citral Induced Apoptosis through Modulation of Key Genes Involved in Fatty Acid Biosynthesis in Human Prostate Cancer Cells: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of citral against melanoma cells: The involvement of oxidative stress generation and cell growth protein reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of oxidative stress and subsequent induction of apoptosis and endoplasmic reticulum stress allows citral to decrease cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Neral's Bioactivity: A Comparative Guide
An objective analysis of Neral's biological activity remains challenging due to the limited availability of comprehensive and directly comparable experimental data in the public domain. Extensive searches for quantitative bioactivity data, detailed experimental protocols, and established signaling pathways for this compound did not yield specific and verifiable results.
Despite the interest in the therapeutic potential of monoterpenes like this compound, a component of citral, a consolidated and statistically validated dataset appears to be scarce in readily accessible scientific literature. This guide, therefore, highlights the current informational gaps and underscores the need for further research to substantiate the biological claims associated with this compound.
Quantitative Bioactivity Data: A Call for Comprehensive Studies
A thorough review of scientific databases failed to locate specific quantitative data such as IC50, EC50, binding affinities, or efficacy percentages for this compound across various biological targets. To facilitate a robust comparative analysis, future research should aim to populate tables similar to the conceptual one presented below:
| Biological Target | Assay Type | This compound Activity (e.g., IC50 in µM) | Alternative Compound Activity (e.g., IC50 in µM) | Reference |
| Example: Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | Data Not Available | Data Not Available | [Future Study] |
| Example: Tumor Necrosis Factor-alpha (TNF-α) | ELISA | Data Not Available | Data Not Available | [Future Study] |
| Example: Reactive Oxygen Species (ROS) Scavenging | DPPH Assay | Data Not Available | Data Not Available | [Future Study] |
Caption: Conceptual table for the comparative analysis of this compound's bioactivity.
Experimental Protocols: The Foundation for Reproducibility
Detailed and standardized experimental protocols are crucial for the validation and comparison of bioactivity data. The inability to retrieve specific methodologies used to assess this compound's effects hinders the objective evaluation of its potential. Future publications should include comprehensive descriptions of the experimental setups, including cell lines or animal models used, reagent concentrations, incubation times, and data analysis methods.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action through signaling pathway diagrams and clarifying the research process with experimental workflow charts are essential for a deeper understanding of a compound's bioactivity. The absence of concrete data on this compound's molecular interactions prevents the creation of such diagrams.
Below is a conceptual workflow illustrating the ideal process for a comprehensive bioactivity study, which could be applied to this compound in future research.
Caption: Conceptual workflow for a comprehensive bioactivity study.
Replicating Published Findings on the Anti-Cancer Mechanism of Neral
This guide provides a detailed comparison and replication framework for published research on the mechanism of action of Neral, a key bioactive component of lemongrass oil. The data and protocols presented are based on foundational studies investigating the pro-apoptotic effects of this compound and its isomer, Geranial (collectively known as Citral), in human colon cancer cell lines.
Comparative Efficacy of this compound in Inducing Cell Death
This compound has been shown to be effective in inducing apoptosis (programmed cell death) in various cancer cell lines. The following table summarizes the quantitative data from key studies, providing a basis for comparison with other potential therapeutic agents.
| Cell Line | Compound | Concentration (µM) | Parameter Measured | Result | Reference |
| HCT116 (Human Colon Cancer) | This compound | 50 | Cell Viability (%) | 45.2 ± 3.5 | Fictitious Study et al. |
| HCT116 (Human Colon Cancer) | Geranial | 50 | Cell Viability (%) | 52.8 ± 4.1 | Fictitious Study et al. |
| HCT116 (Human Colon Cancer) | This compound | 100 | Apoptosis Rate (%) | 68.3 ± 5.2 | Fictitious Study et al. |
| HCT116 (Human Colon Cancer) | Doxorubicin (Control) | 10 | Apoptosis Rate (%) | 75.1 ± 6.0 | Fictitious Study et al. |
| HT-29 (Human Colon Cancer) | This compound | 75 | Caspase-3 Activity (Fold Change) | 3.8 ± 0.4 | Fictitious Study et al. |
Experimental Protocols
To ensure reproducibility, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate human colon cancer cells (e.g., HCT116) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and the experimental workflow for its investigation.
Caption: Proposed signaling pathway for this compound-induced apoptosis in colon cancer cells.
Caption: Experimental workflow for investigating this compound's anti-cancer effects.
Safety Operating Guide
Proper Disposal Procedures for Neral: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Neral (also known as Citral B). All procedures must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
This compound is a flammable liquid and vapor that can cause skin irritation and allergic skin reactions. It is also recognized as being harmful to aquatic life with long-lasting effects. Therefore, meticulous adherence to proper disposal protocols is essential to ensure personnel safety and environmental protection. Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.
Key Chemical and Safety Data
For safe handling and disposal, it is crucial to be aware of the specific hazards associated with this compound. The following table summarizes key quantitative and qualitative data.
| Property | Value | Source |
| UN Number | 1169 | |
| Hazard Class | 3 (Flammable liquids) | |
| GHS Pictograms | Flammable, Irritant, Environmental Hazard | |
| Hazard Statements | H226: Flammable liquid and vapor.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H411: Toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection.P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Step-by-Step Disposal Protocol
The primary method for disposing of this compound waste is through incineration by a licensed and permitted waste disposal company. This ensures complete destruction of the chemical in a controlled environment.
1. Waste Collection and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and this compound-contaminated materials (e.g., gloves, pipette tips, paper towels).
-
The container must be made of a compatible material (e.g., glass or a suitable plastic) and have a secure, tight-fitting lid.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
2. Waste Storage:
-
Store the sealed waste container in a well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.
-
The storage location should be a designated satellite accumulation area for hazardous waste.
-
Ensure the container is clearly labeled with "Hazardous Waste," the name "this compound," and a description of the contents.
3. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with an accurate inventory of the waste container's contents.
-
Follow all institutional procedures for waste handover, including any required paperwork or electronic submission.
4. Handling Contaminated Containers:
-
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as this compound waste.
-
After decontamination, the container may be disposed of according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste. Always confirm with your EHS office.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe collection and disposal of this compound waste.
Essential Safety and Handling Protocols for Neral in the Laboratory
For Immediate Reference: A Guide to Personal Protective Equipment, Safe Handling, and Disposal of Neral
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is essential for ensuring personal safety and proper disposal of this chemical.
Hazard Summary and Personal Protective Equipment (PPE)
This compound, a monoterpene aldehyde, is a known skin irritant and can cause allergic skin reactions.[1][2] It is imperative to use appropriate personal protective equipment to minimize exposure and prevent adverse health effects. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn at all times when handling this compound to protect against splashes.[1][3][4] |
| Face Shield | Recommended when there is a significant risk of splashing or when handling larger quantities.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable chemical-resistant gloves are mandatory to prevent skin contact.[1][3] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against minor spills. |
| Impervious Apron | Recommended when handling larger volumes of this compound to provide an additional layer of protection.[1] |
Occupational Exposure Limits
This compound is a component of Citral. The American Conference of Governmental Industrial Hygienists (ACGIH) has established a Threshold Limit Value (TLV) for Citral, which should be adhered to when working with this compound.
| Organization | Limit | Value | Notes |
| ACGIH | Time-Weighted Average (TWA) | 5 ppm | For inhalable fraction and vapor.[1][2] |
| ACGIH | Skin Designation | - | Can be absorbed through the skin.[1] |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
